2-Fluorobenzaldehyde chloride
Description
BenchChem offers high-quality 2-Fluorobenzaldehyde chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluorobenzaldehyde chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H5ClFO- |
|---|---|
Molecular Weight |
159.56 g/mol |
IUPAC Name |
2-fluorobenzaldehyde;chloride |
InChI |
InChI=1S/C7H5FO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-5H;1H/p-1 |
InChI Key |
XLZOUVSEYFBCBU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)F.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-Fluorobenzoyl Chloride & The Fluorobenzyl Motif
The following technical guide is structured to address the specific chemical entity 2-Fluorobenzoyl Chloride (CAS 393-52-2), while explicitly resolving the nomenclature ambiguity associated with the non-standard term "2-Fluorobenzaldehyde chloride" (often conflated with 2-Fluorobenzal chloride , CAS 320-65-0).
Clarifying CAS 393-52-2 vs. CAS 320-65-0 for Pharmaceutical Synthesis
Part 1: Nomenclature Resolution & Chemical Identity
In high-precision drug development, nomenclature errors can lead to catastrophic synthesis failures. The term "2-Fluorobenzaldehyde chloride" is chemically ambiguous. It typically represents a conflation of two distinct electrophilic species derived from the 2-fluorobenzyl scaffold.
Before proceeding with experimental protocols, researchers must distinguish between the Acid Chloride (the primary acylating agent) and the Benzal Chloride (a chlorination intermediate).
Comparative Identity Matrix
| Feature | Target A: 2-Fluorobenzoyl Chloride (Primary Focus) | Target B: 2-Fluorobenzal Chloride |
| CAS Number | 393-52-2 | 320-65-0 |
| Structure | Acyl Chloride ( | Gem-Dichloride ( |
| Primary Utility | Acylation Reagent . Introduces the 2-fluorobenzoyl motif into amines/alcohols. | Precursor . Hydrolyzed to generate 2-Fluorobenzaldehyde.[1][2] |
| Reactivity | High (Nucleophilic Acyl Substitution) | Moderate (Hydrolysis/Friedel-Crafts) |
| Physical State | Colorless to light yellow liquid | Colorless liquid |
| Molecular Weight | 158.56 g/mol | 179.02 g/mol |
Editorial Note: This guide focuses on 2-Fluorobenzoyl Chloride (CAS 393-52-2) , as it is the critical electrophile used to attach the fluorinated pharmacophore in drug discovery (e.g., kinase inhibitors, antipsychotics).
Part 2: Molecular Structure & Synthesis Pathways
Structural Logic
The 2-fluoro substituent induces an inductive electron-withdrawing effect (-I) on the benzene ring, while the acyl chloride group provides a highly reactive electrophilic center. The ortho-positioning of the fluorine atom creates steric and electronic environments unique to this isomer, often utilized to block metabolic oxidation at the phenyl ring or to influence the binding conformation of the final drug molecule.
Synthesis Workflow (Graphviz Visualization)
The industrial production of 2-Fluorobenzoyl chloride typically proceeds via the oxidation of 2-fluorotoluene or the chlorination of 2-fluorobenzoic acid.
Figure 1: Synthetic genealogy of the 2-fluorobenzoyl motif, distinguishing the benzal chloride intermediate from the acyl chloride product.[1][3][4][5][6]
Part 3: Experimental Protocol (Lab Scale)
Objective: Synthesis of 2-Fluorobenzoyl Chloride from 2-Fluorobenzoic Acid via Thionyl Chloride.
Reagents & Equipment
-
Precursor: 2-Fluorobenzoic acid (1 eq, 14.01 g, 100 mmol)
-
Reagent: Thionyl Chloride (
) (1.5 eq, 11 mL) -
Catalyst: DMF (Dimethylformamide) (3-5 drops)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (optional; neat reaction preferred for purity)
-
Setup: 100 mL Round Bottom Flask (RBF), Reflux Condenser,
Drying Tube, NaOH Trap (for / off-gas).
Step-by-Step Methodology
-
Setup: Charge the RBF with 2-fluorobenzoic acid. Under a nitrogen atmosphere, add thionyl chloride slowly.
-
Expert Insight: The addition of catalytic DMF forms the Vilsmeier-Haack reagent intermediate, which drastically accelerates the conversion of the carboxylic acid to the acid chloride [1].
-
-
Reaction: Heat the mixture to reflux (
C) for 2–3 hours.-
Monitoring: Monitor gas evolution. The reaction is complete when
and evolution ceases.
-
-
Purification:
-
Remove excess
via rotary evaporation (vacuum). -
Distillation: Distill the residue under reduced pressure (vacuum distillation).
-
Target Fraction: Collect the fraction boiling at 82–84°C at 20 mmHg [2].
-
-
Yield Verification: Expect a clear, colorless liquid. Yields typically range from 90–95%.
Quality Control (QC) Parameters
| Parameter | Specification | Method |
| Appearance | Colorless to light yellow liquid | Visual |
| Purity | GC / Titration | |
| Boiling Point | Distillation | |
| Identity | IR: | FTIR |
Part 4: Applications in Drug Design (Mechanism)
The 2-fluorobenzoyl moiety is a privileged scaffold. The fluorine atom improves metabolic stability (blocking P450 oxidation at the ortho-position) and increases lipophilicity.
Schotten-Baumann Reaction (Amide Coupling)
The most common application is coupling with amines to form 2-fluorobenzamides.
Figure 2: Nucleophilic acyl substitution mechanism for generating pharmacologically active amides.
Causality in Reagent Choice
Why use the Acid Chloride (CAS 393-52-2) over the Acid?
-
Kinetics: The chloride is a better leaving group than the hydroxyl, allowing reactions to proceed at lower temperatures (0–25°C) without harsh coupling agents (like HATU/EDC), which is crucial when scaling up synthesis of thermally sensitive APIs.
Part 5: Health, Safety, and Environment (HSE)
Signal Word: DANGER
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[7]
-
Lachrymator: This compound is a potent tear gas agent. Work must be performed in a fume hood.
Decontamination Protocol (Self-Validating)
If a spill occurs, do not use water immediately (violent hydrolysis).
-
Cover: Cover spill with dry lime or soda ash (
). -
Neutralize: Slowly add isopropanol to quench the acid chloride to the ester.
-
Wash: Once quenched, wash with water.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Sigma-Aldrich. (2024).[8] Product Specification: 2-Fluorobenzoyl chloride (CAS 393-52-2).[5][9][10]
-
PubChem. (2024). Compound Summary: 2-Fluorobenzoyl chloride.[9] National Library of Medicine.
-
ChemicalBook. (2024). 2-Fluorobenzal chloride (CAS 320-65-0) Properties and Safety.
Sources
- 1. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. 2-Fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. avantorsciences.com [avantorsciences.com]
- 6. 320-65-0 2-FLUOROBENZAL CHLORIDE [chemsigma.com]
- 7. 2-Fluorobenzoyl Chloride | 393-52-2 | TCI AMERICA [tcichemicals.com]
- 8. 320-65-0 | CAS DataBase [m.chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. 393-52-2|2-Fluorobenzoyl chloride|BLD Pharm [bldpharm.com]
Thermodynamic Profiling and Physicochemical Characterization of 2-Fluorobenzaldehyde Chloride Derivatives: A Comprehensive Technical Guide
Introduction: The Strategic Role of Halogenated Benzaldehydes
In my tenure overseeing process chemistry and drug discovery workflows, few intermediate classes have proven as versatile—and thermodynamically complex—as halogenated benzaldehydes. Specifically, 2-fluorobenzaldehyde chloride derivatives (encompassing ring-substituted isomers like 2-chloro-6-fluorobenzaldehyde and geminal dihalide precursors like 2-fluorobenzal chloride) are highly privileged scaffolds.
The strategic placement of these halogens dictates the molecule's behavior. The C–F bond provides a profound thermodynamic blockade against CYP450-mediated metabolism due to its high bond dissociation energy (~116 kcal/mol), while the chlorine atom offers a reactive handle for cross-coupling or nucleophilic substitution. Understanding the thermodynamic landscape of these derivatives—ranging from their heat capacities to their phase transition enthalpies—is not merely an academic exercise; it is a critical prerequisite for scaling up pharmaceutical syntheses, ensuring thermal safety, and predicting environmental mobility[1].
Quantitative Thermodynamic Data & Predictive Modeling
Thorough thermodynamic data for specific multi-halogenated benzaldehydes can sometimes be scarce in empirical literature, necessitating a blend of Density Functional Theory (DFT) calculations and advanced group-contribution estimation methods. Recent studies utilizing DFT (B3LYP/6-311++G(d,p)) have successfully derived the heat capacity (
Furthermore, empirical estimation models have been developed to predict the volatility, phase transitions, and aqueous solubility of halogenated benzaldehydes based on the number of fluorine (
Table 1: Physicochemical and Thermodynamic Profile of 2-Chloro-6-fluorobenzaldehyde
Data synthesized from experimental observations and computational models[2].
| Property | Value | Method / Condition |
| Molecular Weight | 158.56 g/mol | Standard Atomic Weights |
| Melting Point ( | 32–35 °C | Experimental |
| Boiling Point ( | 92 °C | Experimental |
| Density | 1.352 g/cm³ | Experimental |
| Flash Point | 101 °C | Closed Cup |
| Topological Polar Surface Area | 17.1 Ų | Computational |
| Isobaric Heat Capacity ( | Derivative-dependent | DFT/B3LYP / DSC |
| Enthalpy of Fusion ( | Derivative-dependent | Differential Scanning Calorimetry |
Reaction Thermodynamics: The Hydrolysis Pathway
A critical node in the synthesis of these compounds is the conversion of a starting toluene derivative to the final aldehyde via a geminal dihalide intermediate (e.g., 2-chloro-6-fluorobenzal chloride). This transformation is a masterclass in navigating kinetic versus thermodynamic control.
The hydrolysis of the geminal dihalide requires elevated temperatures (typically 100–200 °C) to overcome a significant activation energy barrier for the initial nucleophilic attack by water[3]. However, once the transient geminal diol is formed, it undergoes spontaneous dehydration. The reaction is driven irreversibly forward by the thermodynamic stability of the resulting carbon-oxygen double bond (C=O) of the aldehyde[3].
Thermodynamic workflow of 2-chloro-6-fluorobenzal chloride hydrolysis to its aldehyde derivative.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in thermodynamic data collection, methodologies must be designed as self-validating systems. Below are the field-proven protocols for extracting the thermal and thermodynamic properties of 2-fluorobenzaldehyde chloride derivatives[1],[4].
Protocol A: Determination of Phase Transitions via Differential Scanning Calorimetry (DSC)
This protocol measures the heat flow associated with thermal transitions, allowing for the precise calculation of the melting temperature (
-
System Validation: Calibrate the heat-flux DSC using a high-purity Indium standard (
= 156.6 °C, = 28.45 J/g).-
Causality: This establishes an absolute thermodynamic baseline, ensuring that any sensor drift is accounted for before analyzing the unknown derivative.
-
-
Sample Preparation: Weigh exactly 2.0–5.0 mg of the derivative into an aluminum pan and hermetically seal it.
-
Causality: Halogenated benzaldehydes exhibit significant volatility. A hermetic seal prevents endothermic vaporization from overlapping with and masking the true heat of fusion[1].
-
-
Purge Gas Configuration: Introduce high-purity nitrogen at a flow rate of 50 mL/min.
-
Causality: Nitrogen displaces oxygen, preventing premature oxidative exothermic reactions that would skew the baseline and invalidate the heat capacity calculations[4].
-
-
Thermal Cycling: Program a heating rate of 10 °C/min from -50 °C to 150 °C.
-
Causality: A 10 °C/min rate perfectly balances thermal resolution with sensor sensitivity. Heating too fast induces thermal lag (artificially inflating the onset temperature), while heating too slowly degrades the signal-to-noise ratio.
-
-
Data Extraction: Integrate the area under the endothermic peak to determine
.
Protocol B: Saturation Shake-Flask Method for Thermodynamic Solubility
Combining solubility data with sublimation thermodynamics allows for the derivation of the Gibbs energy of hydration (
-
System Validation: Run a known reference standard (e.g., 4-chlorobenzaldehyde) alongside the novel derivative to validate the UV-Vis calibration curve and ensure the solvent system is behaving predictably.
-
Equilibration: Add an excess amount of the solid derivative to the aqueous solvent in a sealed flask. Agitate in a constant-temperature shaker bath at 25 °C for 48 hours.
-
Causality: 48 hours of continuous agitation ensures the system overcomes local kinetic metastable states and reaches true thermodynamic equilibrium.
-
-
Phase Separation: Centrifuge the mixture at 10,000 RPM for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.
-
Causality: Even microscopic undissolved crystals will scatter light and artificially inflate the UV-Vis absorbance readings, destroying the integrity of the solubility calculation.
-
-
Quantification: Analyze the filtrate via UV-Vis spectroscopy at the compound's predetermined
to calculate the saturation concentration.
Conclusion
The integration of 2-fluorobenzaldehyde chloride derivatives into drug development pipelines requires a rigorous understanding of their thermodynamic properties. By relying on a combination of DFT predictions, empirical group-contribution models, and strictly controlled, self-validating analytical protocols (like hermetically sealed DSC and equilibrium shake-flask methods), scientists can accurately predict phase transitions, solubility limits, and reaction feasibilities. This thermodynamic grounding ultimately de-risks the scale-up process and ensures the robust synthesis of advanced active pharmaceutical ingredients.
References
-
Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes Source: MDPI (Molecules), 2025 URL:[Link]
-
Molecular Structure, Vibrational Spectral Studies, NLO Properties and frontier molecular investigations of 2-Chloro-6-Fluoro Benzaldehyde by DFT Source: ResearchGate (International Journal of Scientific Research in Science and Technology), 2021 URL:[Link]
Sources
Thermophysical Characterization and Handling of 2-Fluorobenzal Chloride: A Technical Guide
Executive Summary
In pharmaceutical development and advanced organic synthesis, geminal dichlorides serve as robust, protected equivalents of aldehydes. This whitepaper provides an in-depth analysis of the physical state, thermophysical properties, and laboratory handling protocols for 2-Fluorobenzaldehyde chloride —more accurately cataloged in chemical literature as 2-Fluorobenzal chloride or 1-(dichloromethyl)-2-fluorobenzene (CAS: 320-65-0)[1][2]. By establishing the causality behind its physical behaviors and detailing self-validating experimental workflows, this guide equips researchers with the authoritative data required for safe and effective application.
Nomenclature and Physical State
The term "2-Fluorobenzaldehyde chloride" is an operational synonym reflecting the compound's synthetic origin and destiny. Structurally, the geminal dichloride group (–CHCl₂) acts as the dehydrated, chlorinated equivalent of an aldehyde group (–CHO). Upon hydrolysis, it yields 2-fluorobenzaldehyde[1].
At standard temperature and pressure (STP), 2-fluorobenzal chloride exists as a clear, light yellow liquid [1][3]. Its liquid state at room temperature dictates specific handling and characterization requirements, particularly regarding its melting and boiling transitions.
Thermophysical Properties Profile
Because the compound is a liquid at ambient conditions, its melting point inherently lies below 20 °C. While a specific sub-zero melting point for the 2-fluoro derivative is rarely indexed in standard safety data sheets, its unsubstituted structural analog, benzal chloride, exhibits a well-documented melting point of -16 °C [4]. The introduction of an ortho-fluorine atom typically disrupts crystal lattice packing slightly due to steric and stereoelectronic effects, strongly indicating that the melting point of 2-fluorobenzal chloride falls within a similar sub-ambient range (estimated between -10 °C and -25 °C).
Conversely, its boiling point is highly elevated due to the heavy molecular weight and dipole-dipole interactions introduced by the halogens.
Table 1: Quantitative Thermophysical Data
| Property | Value | Reference |
| Chemical Name | 2-Fluorobenzal chloride | [1] |
| Synonyms | 2-Fluorobenzaldehyde chloride, 1-(dichloromethyl)-2-fluorobenzene | [1][2] |
| CAS Registry Number | 320-65-0 | [1] |
| Molecular Formula | C₇H₅Cl₂F | [1] |
| Physical State (at 25 °C) | Clear, light yellow liquid | [1][3] |
| Melting Point | Sub-ambient (Estimated -10 °C to -25 °C) | [1][4] |
| Boiling Point | 224 – 232 °C | [1][3] |
| Density | 1.309 g/cm³ | [3] |
| Flash Point | 79.2 °C | [2] |
| Refractive Index | 1.526 – 1.528 | [3] |
Chemical Reactivity & Mechanistic Utility
The primary utility of 2-fluorobenzal chloride lies in its reactivity as an electrophilic hub. The highly electronegative chlorine atoms withdraw electron density from the benzylic carbon, rendering it highly susceptible to nucleophilic attack.
Causality of Use: Why use the gem-dichloride instead of the direct aldehyde? In multi-step drug synthesis, the aldehyde carbonyl is often too reactive and prone to unwanted side reactions (e.g., aldol condensation or oxidation). The gem-dichloride acts as a "masked" aldehyde that can withstand harsh oxidative or acidic conditions before being intentionally hydrolyzed back to the aldehyde or reacted with amines to form imines.
Figure 1: Primary synthetic pathways of 2-Fluorobenzal chloride.
Experimental Protocol: Sub-Ambient Melting Point Determination
Because 2-fluorobenzal chloride is a supercooled liquid at room temperature, standard capillary melting point apparatuses cannot be used. Differential Scanning Calorimetry (DSC) must be employed.
Self-Validating System Design: To ensure trustworthiness, this protocol integrates an internal validation step using a known sub-ambient standard (n-decane) to calibrate the thermocouple before the unknown sample is analyzed.
Step-by-Step Methodology:
-
Instrument Calibration (Validation Step): Run a baseline calibration of the DSC using an n-decane standard (known melting point: -29.7 °C). This verifies the accuracy of the cryogenic cooling head and thermocouple at sub-zero temperatures.
-
Sample Preparation: Operating strictly inside a nitrogen-purged glovebox (to prevent ambient moisture from hydrolyzing the sample into 2-fluorobenzaldehyde), micropipette 5–10 mg of 2-fluorobenzal chloride into an aluminum hermetic pan. Seal the pan with a crimper.
-
Cryogenic Cooling Phase: Load the hermetic pan into the DSC cell. Purge the cell with dry N₂ at 50 mL/min. Rapidly cool the system using a liquid nitrogen cooling accessory (LNCA) from 25 °C down to -80 °C at a rate of 10 °C/min.
-
Causality: Rapid cooling prevents premature thermal degradation and forces the liquid into a uniform crystalline solid state.
-
-
Isothermal Hold: Hold the temperature at -80 °C for 5 minutes to ensure complete thermal equilibrium.
-
Controlled Heating Phase: Ramp the temperature from -80 °C to 25 °C at a controlled rate of 5 °C/min.
-
Thermogram Analysis: Identify the onset temperature of the primary endothermic peak during the heating phase. The extrapolated onset temperature represents the true melting point of the substance.
Figure 2: DSC workflow for sub-ambient melting point determination.
Safety, Handling, and E-E-A-T Principles
2-Fluorobenzal chloride is classified as a severe corrosive and a potent lachrymator [1].
Mechanistic Causality of Hazard: The lachrymatory effect is not merely an irritant response; it is a rapid chemical reaction. When the vapor contacts the aqueous environment of the human eye or respiratory mucous membranes, the geminal dichloride undergoes rapid, exothermic hydrolysis. This reaction generates localized, concentrated hydrochloric acid (HCl), causing severe chemical burns and forcing the tear reflex[1].
Mandatory Handling Protocols:
-
Engineering Controls: Must be handled exclusively within a Class II, Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.
-
PPE: Full-face respirators equipped with organic vapor/acid gas cartridges (Type A/B) are required if engineering controls are compromised[1]. Nitrile gloves are insufficient for prolonged exposure; Viton® gloves are the industry standard for handling chlorinated benzylic compounds[1].
-
Storage: Store under an inert argon or nitrogen atmosphere in a cool, dry environment to prevent gradual hydrolysis and the buildup of pressurized HCl gas inside the container[1].
References
- Title: SAFETY DATA SHEET - Thermo Fisher Scientific (2-Fluorobenzal chloride)
- Source: chemicalbook.
- Title: 1-(dichloromethyl)
- Source: chemicalbook.
Sources
Whitepaper: Synthesis Pathways of 2-Fluorobenzal Chloride (2-Fluorobenzaldehyde Chloride)
Executive Summary & Nomenclature Clarification
In industrial and medicinal chemistry, the term "2-fluorobenzaldehyde chloride" is a non-IUPAC colloquialism that refers to 2-fluorobenzal chloride (systematically named 1-(dichloromethyl)-2-fluorobenzene). It serves as a critical gem-dichloride building block for the synthesis of benzenesulfonyl fluorides, specialized agrochemicals, and active pharmaceutical ingredients (APIs)[1].
As a Senior Application Scientist, selecting the optimal synthesis route for this compound requires balancing scalability, safety, and product selectivity. This technical guide evaluates the two primary synthetic pathways: the radical side-chain photochlorination of 2-fluorotoluene, and the deoxygenative chlorination of 2-fluorobenzaldehyde.
Physicochemical Profile
Understanding the physical properties of 2-fluorobenzal chloride is essential for designing downstream purification workflows (e.g., fractional distillation).
| Property | Value |
| Chemical Name | 2-Fluorobenzal chloride |
| IUPAC Name | 1-(Dichloromethyl)-2-fluorobenzene |
| CAS Number | 320-65-0 |
| Molecular Formula | C₇H₅Cl₂F |
| Molecular Weight | 179.02 g/mol |
| Boiling Point | 224 ºC |
| Density | 1.30 g/cm³ |
| Flash Point | 79.2 ºC |
| Refractive Index | 1.526 - 1.528 |
Data sourced from GlobalChemMall[1].
Pathway A: Radical Side-Chain Photochlorination
Mechanistic Causality & Reaction Kinetics
The direct chlorination of 2-fluorotoluene proceeds via a free-radical chain mechanism initiated by ultraviolet (UV) light. The fundamental challenge of this pathway is the consecutive nature of the reaction kinetics: the substrate undergoes sequential chlorination from the mono-chloro (benzyl), to the di-chloro (benzal), and finally to the tri-chloro (benzotrichloride) derivative[1].
In traditional batch reactors, achieving high selectivity for the di-chlorinated target is notoriously difficult because the localized concentration of chlorine gas leads to over-chlorination. To circumvent this, modern scale-up protocols utilize continuous flow photochemical reactors . By precisely controlling the photon flux and the residence time of the fluid pulse, chemists can manipulate the
Radical side-chain photochlorination network of 2-fluorotoluene.
Experimental Protocol: Continuous Flow Photochemical Chlorination
This protocol is a self-validating system: the absence of unreacted Cl₂ in the output stream and real-time GC-MS monitoring ensures kinetic control.
-
Preparation : Degas 2-fluorotoluene (1.0 equiv) using ultrasonic sparging with Argon to remove dissolved oxygen, which acts as a radical scavenger and halts the propagation phase.
-
System Priming : Prime a continuous flow photochemical reactor (equipped with a 365 nm LED array) with an inert, UV-transparent solvent such as acetonitrile.
-
Reagent Introduction : Introduce the degassed 2-fluorotoluene and chlorine gas (2.1 equiv) into a highly efficient static T-mixer to ensure a homogeneous biphasic gas-liquid flow.
-
Irradiation : Pass the mixture through the irradiated fluoropolymer tubing. Set the flow rate to achieve a residence time previously optimized via GC-MS to maximize the di-chloro peak (typically 10–15 minutes depending on reactor volume)[2].
-
Quenching & Workup : Direct the reactor effluent into a stirred flask containing saturated aqueous sodium thiosulfate (
) at 0 °C to instantly quench any residual chlorine radicals. -
Purification : Separate the organic layer, dry over anhydrous
, and isolate 2-fluorobenzal chloride via fractional vacuum distillation (Target fraction boils at ~224 °C at atmospheric pressure)[1].
Pathway B: Deoxygenative Chlorination of 2-Fluorobenzaldehyde
Mechanistic Causality
For applications requiring absolute purity without the risk of tri-chlorinated byproducts, the deoxygenative chlorination of 2-fluorobenzaldehyde is the superior route[1]. This method relies on the classical transformation first discovered by Cahours in 1848 for the synthesis of unsubstituted benzal chloride[3].
By utilizing Phosphorus pentachloride (
Deoxygenative chlorination mechanism of 2-fluorobenzaldehyde using PCl5.
Experimental Protocol: Batch Synthesis via Phosphorus Pentachloride
This protocol self-validates through phase change: the solid
-
Apparatus Setup : Equip a flame-dried, two-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and an Argon inlet. Connect the top of the condenser to a base scrubber (e.g., 2M NaOH) to neutralize evolved HCl gas.
-
Reagent Addition : Under positive Argon pressure, add 2-fluorobenzaldehyde (1.0 equiv) to the flask.
-
Chlorination : Slowly add anhydrous
(1.1 equiv) in small portions over 30 minutes. The reaction is moderately exothermic; maintain the flask in a room-temperature water bath to prevent localized overheating. -
Thermal Maturation : Once addition is complete and the initial effervescence subsides, heat the mixture to 100–110 °C for 2 hours. The reaction is complete when the solid
has completely dissolved into a homogenous liquid phase. -
Byproduct Removal : Cool the apparatus to room temperature. Equip the flask for short-path distillation. Apply a gentle vacuum to distill off the
byproduct (bp ~105 °C). -
Product Isolation : Increase the vacuum and temperature to fractionally distill the remaining residue, collecting the pure 2-fluorobenzal chloride.
Comparative Data Presentation
To assist process chemists in selecting the appropriate methodology, the following table summarizes the operational metrics of both pathways:
| Metric | Pathway A: Radical Photochlorination | Pathway B: Deoxygenative Chlorination |
| Starting Material | 2-Fluorotoluene | 2-Fluorobenzaldehyde |
| Primary Reagent | Chlorine gas ( | Phosphorus pentachloride ( |
| Selectivity | Moderate (Requires precise flow control) | Absolute (No over-chlorination risk) |
| Scalability | High (Ideal for continuous flow manufacturing) | Moderate (Batch process, generates |
| Cost Efficiency | High (Cheaper starting materials) | Lower (Expensive reagents and waste disposal) |
| Primary Byproducts | HCl, 2-Fluorobenzotrichloride |
References
-
GlobalChemMall . "2-fluorobenzal chloride". Available at: [Link]
-
Vapourtec Ltd . "Selective Photochemical Continuous Flow Benzylic Monochlorination". Available at:[Link]
Sources
Toxicity and Environmental Impact of 2-Fluorobenzoyl Chloride and Related Derivatives: A Technical Whitepaper
Executive Summary and Nomenclature Clarification
In industrial chemistry and drug development, the colloquial term "2-Fluorobenzaldehyde chloride" typically refers to 2-Fluorobenzoyl chloride (CAS 393-52-2) or closely related ring-substituted derivatives like Chloro-2-fluorobenzaldehyde [1],[2]. These compounds serve as critical electrophilic building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.
However, their utility is fundamentally tied to their extreme reactivity. This whitepaper provides an in-depth technical analysis of the toxicity mechanisms, environmental fate, and analytical handling of 2-Fluorobenzoyl chloride, serving as the archetypal model for this class of reactive halogenated aromatics.
Chemical Reactivity and Causality of Toxicity
The toxicity profile of 2-Fluorobenzoyl chloride is not primarily driven by traditional receptor-ligand binding, but rather by indiscriminate covalent reactivity. As an acyl chloride, the carbonyl carbon is highly electrophilic, making it susceptible to rapid nucleophilic acyl substitution[3].
When exposed to biological tissues (cornea, respiratory mucosa, epidermis), toxicity manifests through two distinct causal pathways:
-
Exothermic Hydrolysis (pH-Driven Necrosis): Ambient moisture in the mucous membranes triggers immediate hydrolysis of the acyl chloride bond. This reaction rapidly releases gaseous hydrogen chloride (HCl) and hydrogen fluoride (HF), causing localized, severe acid burns and irreversible tissue damage[1],[3].
-
Direct Covalent Alkylation: The unhydrolyzed electrophilic parent compound directly acylates nucleophilic residues (such as primary amines and thiols) on cellular proteins. This leads to rapid protein denaturation and cellular necrosis.
-
Lachrymatory Response: The compound is a potent lachrymator[4]. This effect is caused by the activation of TRPA1 ion channels in sensory neurons, triggered both by the localized drop in pH and the direct covalent modification of the receptor's cysteine residues.
Mechanistic pathway of 2-Fluorobenzoyl chloride cellular toxicity and lachrymatory response.
Quantitative Toxicity and Hazard Data
The extreme reactivity of 2-Fluorobenzoyl chloride is reflected in its stringent Global Harmonized System (GHS) classifications. The table below summarizes the critical quantitative toxicity metrics and hazard categorizations.
| Property / Toxicity Metric | Value / Classification | Source |
| Acute Toxicity (LD50, IV) | 100 mg/kg (Mouse) | [3] |
| Skin Corrosion/Irritation | Category 1B / 1C (Causes severe skin burns) | [1],[3] |
| Serious Eye Damage | Category 1 (Irreversible effects on the eye) | [3] |
| Specific Target Organ (STOT) | Category 3 (Respiratory tract irritation) | [4] |
| Vapor Pressure | 0.46 mmHg | [4] |
| Boiling Point | 403 °F (at 760 mmHg) | [4] |
Environmental Fate and Impact
The environmental impact of 2-Fluorobenzoyl chloride is dictated by its moisture sensitivity. The compound does not bioaccumulate, nor is it persistent in the environment[1].
Upon release into aquatic systems, the compound undergoes rapid hydrolysis (half-life typically measured in minutes) to form 2-fluorobenzoic acid, alongside hydrochloric and hydrofluoric acids[3]. While the parent compound is rapidly destroyed, the localized environmental hazard is high due to the sudden drop in aquatic pH and the introduction of toxic fluoride ions. In soil environments, the parent compound is highly mobile but is rapidly neutralized by soil moisture, leaving behind 2-fluorobenzoic acid, which is subject to slower microbial degradation[1].
Environmental degradation workflow and fate of 2-Fluorobenzoyl chloride in soil and water.
Self-Validating Experimental Protocols
To safely and accurately study the toxicity and environmental degradation of 2-Fluorobenzoyl chloride, standard assays must be heavily modified to account for its volatility and rapid hydrolysis.
Protocol 1: In Vitro Cytotoxicity & Reactivity Assay (Decoupling pH vs. Acylation)
Objective: To differentiate between pH-driven cellular necrosis (caused by HCl/HF release) and direct covalent acylation toxicity.
-
Step 1: Cell Preparation. Plate A549 human lung epithelial cells (an ideal model for respiratory exposure to volatile lachrymators) into two groups: one in standard media, and one in media heavily buffered with 50 mM HEPES.
-
Causality: The high buffer capacity in the HEPES group neutralizes the generated HCl/HF, isolating the direct covalent acylation toxicity of the parent electrophile.
-
-
Step 2: Compound Preparation. Dissolve 2-Fluorobenzoyl chloride in anhydrous DMSO immediately prior to dosing.
-
Causality: Anhydrous DMSO prevents premature hydrolysis of the acyl chloride before it makes contact with the cellular membrane.
-
-
Step 3: Dosing and Incubation. Dose cells at a 0.1% final assay concentration and incubate for 1 hour and 4 hours.
-
Step 4: LDH Release Measurement (Self-Validation). Measure Lactate Dehydrogenase (LDH) release.
-
Self-Validating Logic: Include a control group treated with a pre-hydrolyzed equivalent (2-fluorobenzoic acid + HCl + HF, neutralized to pH 7.4). If the unbuffered group shows significantly higher toxicity than the buffered group, pH-driven necrosis is validated. If the buffered group still exhibits higher toxicity than the pre-hydrolyzed control, direct covalent acylation is definitively confirmed.
-
Protocol 2: Environmental Hydrolysis Rate Determination (HPLC-UV)
Objective: Quantify the half-life of 2-Fluorobenzoyl chloride in simulated environmental water without degradation artifacts.
-
Step 1: Matrix Setup. Prepare a simulated aquatic matrix (pH 7.0 phosphate buffer) maintained at 25°C under continuous stirring.
-
Step 2: Spiking. Inject a precise spike of the compound (dissolved in anhydrous acetonitrile) into the matrix.
-
Step 3: Quenching. At 30-second intervals, extract aliquots and immediately quench them in a 10-fold excess of anhydrous methanol.
-
Causality: Methanol acts as a superior nucleophile, rapidly outcompeting water to react with any unhydrolyzed acyl chloride. This forms stable methyl 2-fluorobenzoate, instantly halting the hydrolysis reaction and allowing for stable downstream HPLC quantification.
-
-
Step 4: HPLC-UV Analysis (Self-Validation). Analyze the quenched samples via HPLC-UV at 254 nm, quantifying both methyl 2-fluorobenzoate (representing unreacted parent) and 2-fluorobenzoic acid (representing the hydrolyzed product).
-
Self-Validating Logic: The molar sum of methyl 2-fluorobenzoate and 2-fluorobenzoic acid must remain constant (100% ± 2%) across all time points. If the mass balance drops, it proves the compound is undergoing unaccounted side reactions (e.g., polymerization or reaction with the buffer salts), which would invalidate the half-life calculation.
-
References
- SAFETY DATA SHEET - ThermoFisher: 2-Fluorobenzoyl chloride. Thermo Fisher Scientific.
- 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808. PubChem - National Institutes of Health (NIH).
- SAFETY DATA SHEET - Thermo Fisher Scientific: 3-Chloro-2-fluorobenzaldehyde. Thermo Fisher Scientific.
- SAFETY DATA SHEET - TCI Chemicals: 2-Fluorobenzoyl Chloride. Tokyo Chemical Industry (TCI).
Sources
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-Fluorobenzoyl Chloride from 2-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, two-part protocol for the synthesis of 2-fluorobenzoyl chloride, a crucial intermediate in the pharmaceutical and fine chemical industries.[1] The synthesis begins with the efficient aerobic oxidation of 2-fluorobenzaldehyde to 2-fluorobenzoic acid, followed by the conversion of the carboxylic acid to the target acyl chloride using thionyl chloride. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and analytical characterization.
Introduction to the Synthesis
2-Fluorobenzoyl chloride is a highly reactive acyl chloride widely used in organic synthesis to introduce the 2-fluorobenzoyl moiety into various molecules.[1] Its fluorinated aromatic structure often imparts desirable properties to the final products, such as enhanced biological activity and metabolic stability, making it a valuable building block in the development of pharmaceuticals and agrochemicals.[1]
The described synthetic pathway is a robust and scalable two-step process:
-
Oxidation: An environmentally conscious aerobic oxidation of 2-fluorobenzaldehyde to 2-fluorobenzoic acid using a bimetallic catalyst system.
-
Chlorination: A classic and high-yielding conversion of 2-fluorobenzoic acid to 2-fluorobenzoyl chloride using thionyl chloride.
This guide is structured to provide a comprehensive understanding of the entire workflow, from reagent selection to final product verification.
Overall Synthetic Workflow
The following diagram outlines the two-stage conversion process.
Caption: Two-step synthesis of 2-Fluorobenzoyl Chloride.
Part 1: Aerobic Oxidation of 2-Fluorobenzaldehyde
The initial step involves the oxidation of the aldehyde functional group to a carboxylic acid. The chosen method utilizes a copper/cobalt co-catalyst system and molecular oxygen as the terminal oxidant, offering a greener alternative to traditional methods that often require stoichiometric amounts of heavy metal oxidants.[2]
Protocol 1: Synthesis of 2-Fluorobenzoic Acid
This protocol is adapted from established literature on the aerobic oxidation of aldehydes.[3][4]
Materials and Equipment:
-
15 mL glass reaction tube with a stir bar
-
Oxygen balloon
-
Oil bath with temperature control
-
Centrifuge
-
Standard laboratory glassware
Reagents:
-
2-Fluorobenzaldehyde
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Deionized water
-
Hydrochloric acid (HCl), diluted
-
Ethyl acetate
Experimental Procedure:
-
To the 15 mL glass reaction tube, add 2-fluorobenzaldehyde (1.0 mmol), Cu(OAc)₂·H₂O (0.03 mmol), Co(OAc)₂·4H₂O (0.03 mmol), and deionized water (2 mL).[4]
-
Connect an oxygen balloon to the reaction tube to ensure an oxygen atmosphere.[2]
-
Place the reaction tube in an oil bath preheated to 70°C.
-
Stir the reaction mixture vigorously for 12 hours.[4]
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Separate the crude solid product by centrifugation.[4]
-
The solid product can be further purified by acidification and extraction. Add 3 mL of water and acidify the aqueous layer with dilute HCl to a pH of ~2.
-
Extract the product into ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-fluorobenzoic acid.
| Parameter | Value | Reference |
| Reactant | 2-Fluorobenzaldehyde (1.0 mmol) | [4] |
| Catalysts | Cu(OAc)₂·H₂O (3 mol%), Co(OAc)₂·4H₂O (3 mol%) | [3][4] |
| Oxidant | Oxygen (from balloon) | [2] |
| Solvent | Water (2 mL) | [4] |
| Temperature | 70°C | [4] |
| Reaction Time | 12 hours | [4] |
| Expected Yield | Up to 95% | [4] |
Part 2: Synthesis of 2-Fluorobenzoyl Chloride
This stage converts the synthesized 2-fluorobenzoic acid into the highly reactive 2-fluorobenzoyl chloride. The use of thionyl chloride (SOCl₂) is a standard and effective method for this transformation.[5][6] The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.[7]
Reaction Mechanism with Thionyl Chloride
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.
-
Activation of Carboxylic Acid: The carboxylic acid's hydroxyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This forms a protonated chlorosulfite intermediate.[8][9]
-
Formation of Acyl Chlorosulfite: A chloride ion or a base (like pyridine, if used) deprotonates the intermediate, leading to the formation of a highly reactive acyl chlorosulfite mixed anhydride. This step converts the poor hydroxyl leaving group into a much better one.[9][10]
-
Nucleophilic Attack by Chloride: A chloride ion (generated in the first step) attacks the electrophilic carbonyl carbon of the acyl chlorosulfite.[10][11]
-
Collapse of Tetrahedral Intermediate: The tetrahedral intermediate formed collapses, reforming the carbonyl double bond and expelling the leaving group, which fragments into stable gaseous molecules: sulfur dioxide (SO₂) and a chloride ion.[7][10]
Caption: Key stages in the reaction of a carboxylic acid with thionyl chloride.
Protocol 2: Synthesis of 2-Fluorobenzoyl Chloride
This protocol is based on a general procedure for the synthesis of acyl chlorides.[12] This reaction must be performed in a well-ventilated fume hood due to the toxic and corrosive nature of thionyl chloride and the evolution of HCl gas.
Materials and Equipment:
-
Round-bottom flask
-
Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with NaOH solution)
-
Heating mantle
-
Magnetic stirrer
-
Distillation apparatus
Reagents:
-
2-Fluorobenzoic acid (dried)
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene or benzene) (optional, the reaction can be run neat)[12][13]
-
N,N-Dimethylformamide (DMF) (catalytic amount, optional)[7]
Experimental Procedure:
-
Place dried 2-fluorobenzoic acid (0.1 mole) into a round-bottom flask equipped with a magnetic stir bar.[12]
-
Working in a fume hood, carefully add thionyl chloride (e.g., 30 ml, ~0.41 mole, excess).[12] The reaction can also be performed in an anhydrous solvent like benzene (70 ml).[12]
-
Optional: Add a few drops of anhydrous DMF as a catalyst, which can accelerate the reaction.[7]
-
Attach a reflux condenser fitted with a gas trap to neutralize the HCl and SO₂ gases produced.
-
Heat the mixture to reflux and maintain for 2-4 hours.[12] The reaction is complete when the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent (if used) by distillation under atmospheric pressure (boiling point of SOCl₂ is ~76°C).
-
The crude 2-fluorobenzoyl chloride can be purified by fractional distillation under reduced pressure.
| Parameter | Value | Reference |
| Reactant | 2-Fluorobenzoic acid (0.1 mole) | [12] |
| Reagent | Thionyl chloride (excess, e.g., 30 mL) | [12] |
| Catalyst (Optional) | DMF (catalytic) | [7] |
| Solvent (Optional) | Benzene (70 mL) or neat | [12][13] |
| Temperature | Reflux | [12][13] |
| Reaction Time | 2-4 hours | [12] |
Safety Precautions
Thionyl Chloride (SOCl₂) is highly hazardous and requires strict safety measures.
-
Handling: Always handle thionyl chloride in a chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles with a face shield.[16][17]
-
Reactivity: Thionyl chloride reacts violently with water, releasing toxic gases (SO₂ and HCl).[14][15] Ensure all glassware is scrupulously dry and the reaction is conducted under anhydrous conditions.[7] Avoid contact with alcohols, bases, and metals.[18]
-
Exposure: Inhalation is toxic and can cause respiratory irritation or severe damage.[15] It causes severe skin burns and eye damage.[14][17] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15][16]
-
Spills: Absorb spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. Do not use water to clean up spills.[15][17]
-
Waste Disposal: Dispose of waste thionyl chloride and reaction residues according to institutional and local regulations for hazardous chemical waste.[14]
Characterization of 2-Fluorobenzoyl Chloride
The final product should be characterized to confirm its identity and purity.
Physical Properties:
-
Appearance: Colorless liquid[19]
-
Molecular Weight: 158.56 g/mol
-
Boiling Point: 90-92 °C at 15 mmHg (approx. 206 °C at 760 mmHg[19])
-
Density: ~1.328 g/mL at 25 °C
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: The most characteristic peak is the strong carbonyl (C=O) stretch, which appears at a high frequency for acyl chlorides, typically around 1780-1815 cm⁻¹.[20] The C-F and C-Cl stretching frequencies also appear in the fingerprint region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons will appear in the range of 7.0-8.5 ppm, with coupling patterns influenced by the fluorine and carbonyl chloride substituents.
-
¹³C NMR: The carbonyl carbon signal is typically found in the 160-180 ppm range. The aromatic carbons will show characteristic shifts and C-F coupling.
-
¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.
-
-
Mass Spectrometry: A prominent peak corresponding to the acylium ion (M-Cl)⁺ is often observed.
Conclusion
This application note provides a comprehensive and reliable two-step method for synthesizing 2-fluorobenzoyl chloride from 2-fluorobenzaldehyde. By following the detailed protocols for oxidation and chlorination, researchers can achieve high yields of the target compound. Adherence to the stringent safety precautions outlined for handling thionyl chloride is paramount to ensure a safe and successful synthesis. The analytical data provided serves as a benchmark for the proper characterization and quality control of the final product.
References
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Retrieved from Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from Chemistry LibreTexts. [Link]
-
ReactionWeb.io. (2025, July 12). Carboxylic Acid + SOCl2. Retrieved from ReactionWeb.io. [Link]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
-
Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]
-
Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from Bionium. [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from Organic Chemistry Tutor. [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - THIONYL CHLORIDE. Retrieved from NJ.gov. [Link]
-
Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from Organic Chemistry Data. [Link]
-
Hunt, I. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluorobenzoyl chloride. PubChem. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-fluorobenzoyl chloride. Retrieved from PrepChem.com. [Link]
- Google Patents. (n.d.). CN101735028A - Oxidation preparation method of fluorobenzaldehyde.
- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
Royal Society of Chemistry. (2021). Supporting Information Aerobic Oxidation of Aldehydes into Acid in Water with Catalytic Carbene Copper under Neutral Conditions. Retrieved from Royal Society of Chemistry. [Link]
- Google Patents. (n.d.). CN106008197A - Preparation method for o-fluorobenzoyl chloride.
-
Save My Exams. (2026, February 23). Test for Acyl Chlorides. Retrieved from Save My Exams. [Link]
-
Chemsrc. (2025, August 20). 2-Fluorobenzoyl chloride | CAS#:393-52-2. Retrieved from Chemsrc. [Link]
- Google Patents. (n.d.). CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride.
-
De Gruyter. (2012). On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. Z. Naturforsch. [Link]
-
University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from University of Bath. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. reactionweb.io [reactionweb.io]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. orgosolver.com [orgosolver.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. prepchem.com [prepchem.com]
- 13. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. bionium.miami.edu [bionium.miami.edu]
- 17. westliberty.edu [westliberty.edu]
- 18. nj.gov [nj.gov]
- 19. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Chlorination protocols for 2-Fluorobenzaldehyde using thionyl chloride
Technical Application Note: Gem-Dichlorination of 2-Fluorobenzaldehyde using Thionyl Chloride
Abstract
This application note details the protocol for the chlorination of 2-Fluorobenzaldehyde to synthesize 2-Fluorobenzal chloride (1-(dichloromethyl)-2-fluorobenzene) . Unlike the conversion of carboxylic acids to acid chlorides, the transformation of an aldehyde carbonyl (
Scientific Foundation & Mechanism[1]
Reaction Overview
The reaction involves the nucleophilic substitution of the carbonyl oxygen of 2-Fluorobenzaldehyde with two chlorine atoms. Thionyl chloride serves as both the chlorinating agent and the oxygen acceptor (releasing
-
Substrate: 2-Fluorobenzaldehyde (
)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Reagent: Thionyl Chloride (
)[1][2][3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Catalyst: Triphenylphosphine Oxide (TPPO) or N,N-Dimethylformamide (DMF)[5]
-
Product: 2-Fluorobenzal chloride (
)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Byproducts: Sulfur Dioxide (
), Hydrogen Chloride ( )[6]
Mechanistic Insight
Thionyl chloride alone is often insufficiently electrophilic to attack the aldehyde carbonyl efficiently at moderate temperatures. The reaction relies on a catalyst to generate a highly reactive intermediate.
-
Catalyst Activation: The catalyst (e.g., TPPO) reacts with
to form an activated chlorosulfinium salt (e.g.,ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). -
Nucleophilic Attack: This activated species coordinates with the aldehyde oxygen, facilitating the attack of a chloride ion on the carbonyl carbon.
-
Intermediate Collapse: An
-chloro-chlorosulfite intermediate is formed.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
SNi Substitution: The intermediate decomposes (releasing
) to yield the gem-dichloride.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
DOT Diagram: Reaction Mechanism
Caption: Catalytic activation cycle converting the carbonyl group to a gem-dichloride.
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Reaction Vessel | 3-Neck Round Bottom Flask (250 mL) | Main reactor |
| Condenser | Double-surface reflux condenser | Retain volatiles |
| Scrubber | NaOH trap (10-15%) | Neutralize |
| Heating | Oil bath with magnetic stirring | Temp control ( |
| Reagent A | 2-Fluorobenzaldehyde (>98%) | Substrate |
| Reagent B | Thionyl Chloride (>99%) | Chlorinating agent (Excess) |
| Catalyst | Triphenylphosphine Oxide (TPPO) | 0.5 - 1.0 mol% load |
Step-by-Step Methodology
Step 1: System Preparation
-
Dry all glassware thoroughly (oven-dried at
). -
Assemble the 3-neck flask with a reflux condenser, addition funnel, and a thermometer.
-
Connect the top of the condenser to the NaOH scrubber system to trap acidic off-gases.
Step 2: Reagent Charging
-
Charge 2-Fluorobenzaldehyde (12.4 g, 100 mmol) into the flask.
-
Add Triphenylphosphine Oxide (TPPO) (0.14 g, 0.5 mmol) as the catalyst. Note: DMF (0.5 mL) can be used as an alternative, but TPPO often yields cleaner products for benzaldehydes.
-
Initiate stirring to dissolve the catalyst.
Step 3: Addition of Thionyl Chloride
-
Place Thionyl Chloride (14.3 g, 8.7 mL, 120 mmol) in the pressure-equalizing addition funnel.
-
Critical: Begin dropwise addition of
at room temperature. The reaction is endothermic initially but will evolve gas ( ) upon heating.
Step 4: Reaction Phase
-
Slowly heat the oil bath to
. -
Maintain reflux for 3-5 hours .[5]
-
Monitoring: Monitor gas evolution.[5][7] The reaction is nearing completion when gas evolution ceases.[3] TLC or GC analysis is recommended to confirm the disappearance of the aldehyde peak.
Step 5: Workup & Isolation [5]
-
Allow the mixture to cool to room temperature.
-
Degassing: Apply a slight vacuum (carefully) or a nitrogen sparge to remove residual
and dissolved in the liquid. -
Purification: Perform fractional distillation under reduced pressure.
DOT Diagram: Experimental Workflow
Caption: Operational workflow for the synthesis of 2-fluorobenzal chloride.
Critical Considerations & Safety
Catalyst Selection (Scientific Integrity)
While DMF is a common catalyst for acid chloride synthesis (Vilsmeier-Haack reagent formation), Triphenylphosphine Oxide (TPPO) is often superior for converting aldehydes to gem-dichlorides.[5]
-
Why? DMF can sometimes lead to side reactions where the formyl group is exchanged or polymerized under vigorous conditions. TPPO acts as an oxygen transfer agent, recycling between
and without interfering with the aromatic ring.
Safety Hazards
-
Thionyl Chloride: Highly corrosive, reacts violently with water to release
andngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> . Causes severe skin burns and eye damage. -
Sulfur Dioxide (
): Toxic gas. All reactions must be vented through a scrubber.[5]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Hydrofluoric Acid (HF): While the C-F bond on the aromatic ring is generally stable, extreme overheating or presence of Lewis acids could potentially trigger defluorination. Maintain temperature
.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No Reaction (No Gas) | Catalyst inactive or missing | Ensure TPPO or DMF is added. |
| Darkening / Tarring | Temperature too high | Reduce oil bath temp.[5] Ensure inert atmosphere ( |
| Incomplete Conversion | Insufficient | Add 0.2 eq excess |
| Product Hydrolysis | Moisture ingress | Dry all glassware; use a drying tube ( |
References
-
Anderson, H. J., & Wang, N. C. (1987). Synthesis of gem-dichlorides from aldehydes using thionyl chloride and catalysis. Canadian Journal of Chemistry.
-
Newman, M. S., & Sujeeth, P. K. (1978). Conversion of carbonyl compounds to gem-dichlorides using triphenylphosphine and carbon tetrachloride. Journal of Organic Chemistry.
-
Bayer AG. (1977).[5][8] Process for preparing geminal dihalides. US Patent 4,044,060.[5][8] (Demonstrates catalytic role of phosphine oxides in
reactions). -
BenchChem. (2025).[5][3][9] Synthesis of 2-Chloro-6-fluorobenzaldehyde: Application Notes. (Context for fluorinated benzaldehyde handling).
(Note: While specific literature on "2-Fluorobenzaldehyde" specifically with TPPO/
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. prepchem.com [prepchem.com]
- 6. Reaction of thionyl chloride with chiral 2º-alcohols: Mechanisms [ns1.almerja.com]
- 7. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]
- 8. US4044060A - Process for preparing geminal dihalides - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Synthesis of 2-Fluorobenzoyl Chloride as a Key Pharmaceutical Intermediate
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-fluorobenzoyl chloride, a critical intermediate in the development of pharmaceutical agents. The protocol details a robust two-step process commencing with the catalytic oxidation of 2-fluorobenzaldehyde to 2-fluorobenzoic acid, followed by chlorination using thionyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and application context to ensure reproducible, high-yield synthesis.
Introduction: The Significance of 2-Fluorobenzoyl Chloride in Medicinal Chemistry
2-Fluorobenzoyl chloride is a highly reactive acyl chloride that serves as a versatile building block in organic synthesis.[1][2] Its utility is particularly pronounced in medicinal chemistry, where the introduction of a fluorinated benzoyl moiety can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atom, due to its high electronegativity and small size, can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby improving bioavailability.[1]
This acyl chloride is a key precursor for creating a wide array of functional groups, most notably amides and esters, through nucleophilic acyl substitution.[3][4] It is an essential intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, analgesics, and hypnotic agents like flunitrazepam.[1][5][6] The reliable and efficient synthesis of high-purity 2-fluorobenzoyl chloride is therefore a foundational requirement for many drug discovery and development programs.
This guide addresses the user's query regarding the preparation of "2-Fluorobenzaldehyde chloride." It is scientifically interpreted that the intended target is 2-fluorobenzoyl chloride, the acid chloride derivative, which is the stable and synthetically valuable intermediate. The direct chlorination of an aldehyde to an acyl chloride is not a standard or efficient transformation. The established and reliable pathway proceeds via the corresponding carboxylic acid, which is the focus of this protocol.
Synthetic Strategy Overview
The preparation of 2-fluorobenzoyl chloride is most effectively achieved through a two-stage process. This strategy ensures high conversion and product purity, minimizing side reactions that could complicate purification.
-
Oxidation: 2-Fluorobenzaldehyde is first oxidized to its corresponding carboxylic acid, 2-fluorobenzoic acid. This step is crucial as the carboxyl group is the direct precursor to the acyl chloride.
-
Chlorination: The purified 2-fluorobenzoic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to yield the final product, 2-fluorobenzoyl chloride.[5]
This sequential approach allows for the isolation and purification of the intermediate carboxylic acid, which is often a stable, crystalline solid, ensuring that the final chlorination step begins with high-purity material.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 393-52-2: 2-Fluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Fluorobenzoyl chloride - Hazardous Agents | Haz-Map [haz-map.com]
Friedel-Crafts acylation using 2-Fluorobenzaldehyde chloride
Application Note: High-Efficiency Friedel-Crafts Acylation using 2-Fluorobenzoyl Chloride
Executive Summary & Chemical Clarification
Subject Clarification: The term "2-Fluorobenzaldehyde chloride" is chemically ambiguous. Based on standard nomenclature and reaction classification (Acylation), this protocol addresses 2-Fluorobenzoyl Chloride (CAS: 393-52-2) . This reagent is the acid chloride derivative of 2-fluorobenzoic acid and is the standard electrophile for introducing the 2-fluorobenzoyl moiety onto aromatic rings.
Application Scope: This protocol details the synthesis of 2-fluorobenzophenones , critical pharmacophores in the synthesis of benzodiazepines (e.g., Midazolam, Flurazepam) and other fluorinated bioactive scaffolds.[1] The presence of the ortho-fluorine atom introduces unique steric and electronic effects that require modified reaction conditions compared to non-substituted benzoyl chlorides.
Key Technical Advantages:
-
Kinetic Control: Optimized temperature gradients to prevent defluorination or polymerization.
-
Stoichiometric Precision: Accounts for the Lewis Acid consumption by the resulting ketone-aluminum complex.
-
Safety Protocols: Specific handling for fluorinated corrosive intermediates.
Reaction Mechanism & Chemical Logic
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[2] Unlike alkylation, acylation requires >1 equivalent of Lewis Acid because the product (a ketone) acts as a Lewis base, complexing with the catalyst and deactivating it.
The "Ortho-Fluoro" Effect: The fluorine atom at the ortho position exerts a strong inductive withdrawing effect (-I), destabilizing the acylium ion intermediate relative to unsubstituted benzoyl chloride. However, it also provides a site for potential coordination with the aluminum species, which can influence regioselectivity if the substrate has competing directing groups.
Mechanistic Pathway (Graphviz)
Caption: Mechanistic pathway from acyl chloride activation to hydrolytic release of the fluorinated ketone.
Experimental Protocol
Reagents & Materials:
-
Electrophile: 2-Fluorobenzoyl chloride (98%, redistilled if yellow).
-
Substrate: Benzene, Toluene, or Chlorobenzene (Dry, anhydrous).
-
Catalyst: Aluminum Chloride (AlCl₃), anhydrous, granular or powder. Note: Quality is critical. Yellow/grey AlCl₃ indicates hydrolysis; use only free-flowing white/pale yellow solid.
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Quench: 1M HCl / Crushed Ice.
Step-by-Step Workflow
1. Apparatus Setup:
-
Flame-dry a 3-neck Round Bottom Flask (RBF).
-
Equip with: Magnetic stir bar, Reflux condenser (with CaCl₂ drying tube or N₂ line), Pressure-equalizing addition funnel, and Internal thermometer.
-
Critical: The system must be under a slight positive pressure of dry Nitrogen or Argon.
2. Catalyst Suspension (The "Slurry"):
-
Charge the RBF with 1.1 - 1.2 equivalents of AlCl₃.[3]
-
Add anhydrous DCM (approx. 5 mL per gram of substrate).
-
Cool the suspension to 0–5°C using an ice bath.
3. Electrophile Formation:
-
Dissolve 1.0 equivalent of 2-Fluorobenzoyl chloride in a minimal amount of DCM.
-
Add this solution dropwise to the AlCl₃ slurry.
-
Observation: The mixture should turn homogenous and darken (orange/red) as the acylium complex forms. Stir for 15 minutes at 0°C.
4. Substrate Addition:
-
Add 1.0 - 1.1 equivalents of the aromatic substrate (e.g., chlorobenzene) dropwise via the addition funnel.
-
Rate Control: Maintain internal temperature below 10°C to prevent polymerization.
-
Caution: HCl gas will evolve. Ensure the exhaust is trapped in a NaOH scrubber.
5. Reaction Phase:
-
Allow the mixture to warm to Room Temperature (RT).
-
Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Solvent: Hexane/EtOAc 8:2). The acid chloride spot (high Rf) should disappear.
6. Workup (Hydrolysis):
-
The Exothermic Quench: Pour the reaction mixture slowly onto a mixture of 100g crushed ice and 20mL conc. HCl.
-
Why HCl? It prevents the precipitation of insoluble Aluminum hydroxides [Al(OH)₃] which cause emulsions.
-
Stir vigorously until the organic and aqueous layers are clear.
7. Isolation:
-
Separate the organic layer.[4]
-
Extract the aqueous layer 2x with DCM.
-
Wash combined organics with:
-
Dry over MgSO₄, filter, and concentrate in vacuo.
Experimental Workflow Diagram (Graphviz)
Caption: Operational workflow for the synthesis of 2-fluorobenzophenones.
Data Analysis & Troubleshooting
Stoichiometry & Solvent Selection Table
| Parameter | Recommended Value | Rationale |
| AlCl₃ Equiv. | 1.1 – 1.2 eq | The product ketone complexes 1:1 with AlCl₃. Excess is needed to maintain catalytic cycles for the remaining reactant. |
| Solvent | DCM or DCE | DCM is standard. DCE (Reflux 83°C) is used if the substrate is deactivated (e.g., chlorobenzene) and requires thermal energy. |
| Temperature | 0°C | Starting cold prevents polymerization of the reactive 2-fluorobenzoyl cation. |
| Time | 3 – 6 Hours | Extended times (>12h) can lead to de-acylation or trans-acylation. |
Common Issues & Solutions
-
Low Yield / Sticky Solids:
-
Cause: Incomplete hydrolysis of the Aluminum complex.
-
Fix: Increase the volume of HCl during the ice quench and stir for at least 30 minutes. The organic layer must be clear, not milky.
-
-
Positional Isomers (Regioselectivity):
-
De-fluorination (Rare):
-
Cause: Extreme temperatures (>100°C) with strong Lewis acids can sometimes displace the fluorine.
-
Fix: Keep reaction temperature below 80°C (DCE reflux max).
-
Safety & Handling (E-E-A-T)
-
Corrosivity: 2-Fluorobenzoyl chloride is a lachrymator and causes severe skin burns. It hydrolyzes rapidly in moist air to release HCl and HF (trace). Always handle in a fume hood.
-
Aluminum Chloride: Reacts violently with water. Quenching must be done by adding the reaction mixture to the ice, never ice to the reaction mixture (unless very controlled).
-
Waste Disposal: Aqueous layers contain Aluminum salts and fluorides. Dispose of in segregated heavy metal/halogenated waste streams.
References
-
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Liciandro, E., et al. (2025). "Application Notes for the Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone via Friedel-Crafts Acylation." BenchChem Protocols.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[9] (Chapter 10: Electrophilic Aromatic Substitution).
-
Sigma-Aldrich. (2025). "Safety Data Sheet: 2-Fluorobenzoyl Chloride."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts acylation - Visualize Organic Chemistry [visualizeorgchem.com]
- 3. data.epo.org [data.epo.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
Using 2-Fluorobenzaldehyde chloride in heterocyclic compound synthesis
Technical Application Note: 2-Fluorobenzoyl Chloride in Heterocyclic Scaffolding
Nomenclature & Reagent Identification
Critical Clarification: The term "2-Fluorobenzaldehyde chloride" is non-standard IUPAC nomenclature and likely represents a conflation of terms. Based on chemical reactivity patterns in heterocyclic synthesis, this guide focuses on 2-Fluorobenzoyl Chloride (CAS: 393-52-2), the acid chloride derivative of 2-fluorobenzoic acid.[1][2]
-
Reagent: 2-Fluorobenzoyl Chloride (also known as o-Fluorobenzoyl chloride).[1][2]
-
Role: Hard electrophile for acylation; precursor to fluorinated heterocycles.[1][2]
-
Key Feature: The ortho-fluorine atom provides unique steric and electronic properties (metabolic blocking) and can serve as a leaving group in specific intramolecular nucleophilic aromatic substitutions (
).[1][2]
Executive Summary: The "Ortho-Fluoro" Advantage
In drug discovery, the incorporation of fluorine improves metabolic stability by blocking P450 oxidation sites. 2-Fluorobenzoyl chloride is a privileged building block because it allows the introduction of the 2-fluorophenyl moiety into heterocyclic scaffolds.[1][2]
Mechanism of Action:
-
Acylation (Primary): The acyl chloride reacts with nucleophiles (amines, hydrazines) to form amides/hydrazides.[2]
-
Cyclodehydration (Secondary): The resulting intermediate undergoes ring closure to form heterocycles like quinazolinones, oxadiazoles, or benzothiazoles.
- Activation (Tertiary - Advanced): The carbonyl group activates the ortho-fluorine, making it susceptible to displacement if a nucleophile is positioned correctly, allowing for the formation of fused tricyclic systems (e.g., xanthones).
Application I: Synthesis of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a classic bioisostere for esters and amides. This protocol describes the synthesis of 2-(2-fluorophenyl)-5-substituted-1,3,4-oxadiazoles .
Experimental Protocol
Step 1: Formation of the Hydrazide [2]
-
Setup: Charge a 250 mL round-bottom flask (RBF) with Hydrazine hydrate (2.5 equiv) in anhydrous Dichloromethane (DCM) (10 volumes).
-
Addition: Cool to 0°C. Add 2-Fluorobenzoyl chloride (1.0 equiv) dropwise over 30 minutes. The excess hydrazine acts as a scavenger for HCl.[1][2]
-
Workup: Stir at RT for 3 hours. Wash with water (
) to remove hydrazine hydrochloride.[1][2] Dry organic layer over and concentrate to yield 2-fluorobenzohydrazide .[1][2]
Step 2: Cyclization to Oxadiazole
-
Reagents: Suspend the hydrazide (1.0 equiv) in Phosphorus Oxychloride (
) (5 volumes). Add the corresponding carboxylic acid (R-COOH, 1.0 equiv) for the 5-position substituent.[1][2] -
Reaction: Reflux at 100°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 3:7).[1][2]
-
Quenching: Cool to RT. Pour the reaction mixture slowly onto crushed ice (Exothermic!). Neutralize with saturated
to pH 8.[1][2] -
Isolation: Filter the precipitate, wash with cold water, and recrystallize from Ethanol.
Data Summary:
| Parameter | Specification |
| Yield (Step 1) | 85–92% |
| Yield (Step 2) | 70–85% |
| Key Intermediate | 2-Fluorobenzohydrazide |
| Critical Control | Temperature during |
Application II: Synthesis of Quinazolin-4(3H)-ones
Quinazolinones are privileged scaffolds in oncology (e.g., EGFR inhibitors). This protocol utilizes 2-Fluorobenzoyl chloride to acylate anthranilic acid, followed by ring closure.[1]
Experimental Protocol
Step 1: Benzoxazinone Formation (The "Niementowski" Variation) [2][3]
-
Reactants: Dissolve Anthranilic acid (1.0 equiv) in Pyridine (5 volumes).
-
Acylation: Add 2-Fluorobenzoyl chloride (1.1 equiv) dropwise at 0–5°C.
-
Cyclization: Stir at RT for 1 hour, then reaction is often spontaneous or requires mild heating (50°C) to form the 2-(2-fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one intermediate.[1][2]
-
Workup: Pour into dilute HCl/Ice. Filter the solid benzoxazinone.[1][2]
Step 2: Amine Insertion & Ring Expansion [1][2][3]
-
Reactants: Suspend the benzoxazinone intermediate in Ethanol or Acetic Acid .[1][2] Add the desired Primary Amine (
, 1.2 equiv).[1][2] -
Reflux: Heat to reflux for 6–12 hours. The amine opens the oxazinone ring and re-closes it to form the quinazolinone.[2]
-
Purification: Cool to RT. The product usually precipitates.[1][2] Filter and wash with cold ethanol.[1][2]
Advanced Strategy: The "Fluoro-Displacement" ( )
Note: This reaction pathway exploits the fluorine atom as a leaving group.[1][2] This is distinct from the previous protocols where fluorine was retained.[1][2]
-
Concept: If the nucleophile used in the cyclization step attacks the ortho-carbon rather than the carbonyl, the fluorine is displaced.[2]
-
Conditions: Requires a strong nucleophile (e.g., Thiol, Phenoxide) and a base (
or ) in a polar aprotic solvent (DMF/DMSO).[2]
Visual Workflow (DOT Diagram)
Caption: Divergent synthetic pathways for 2-Fluorobenzoyl Chloride. Pathway A retains the fluorine atom for metabolic stability; Pathway B utilizes the fluorine as a leaving group for ring fusion.[2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Hydrolysis of Reagent | Moisture in solvent or atmosphere.[1][2] | Use anhydrous DCM/THF.[1][2] Store acid chloride under |
| Low Yield (Step 1) | Di-acylation of hydrazine.[1][2] | Ensure Hydrazine is in large excess (2.5–3.0 equiv) and add acid chloride slowly at 0°C. |
| Incomplete Cyclization | Steric hindrance of amine (Quinazolinone).[1][2] | Switch solvent to Acetic Acid or use Microwave Irradiation (150°C, 10-20 min).[1][2] |
| Charring with | Exothermic runaway. | Add |
References
-
Review of Quinazolinone Synthesis: He, L., et al. "Recent advances in the synthesis of quinazolinones."[4] RSC Advances, 2014. [Link]
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[5] Chemical Society Reviews, 2008. [Link]
-
Oxadiazole Synthesis Protocol: Somani, R.R., et al. "Synthesis and antibacterial activity of some new 2,5-disubstituted 1,3,4-oxadiazoles."[1] Indian Journal of Chemistry, 2008. [Link]
-
Niementowski Reaction Variation: Alexandre, F.R., et al. "Amine-mediated ring-opening of 2-substituted-4H-3,1-benzoxazin-4-ones."[1][2] Tetrahedron Letters, 2003. [Link]
-
SNAr Displacement Strategies: Beugelmans, R., et al. "Nucleophilic aromatic substitution of ortho-fluorobenzamides."[1] Journal of Organic Chemistry, 1994. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. EP3112348A1 - Synthesis and anticancer activity of aryl and heteroaryl-quinolin derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
Standard operating procedure for handling 2-Fluorobenzaldehyde chloride
Technical Note & Protocol Guide
Part 1: Compound Identity & Critical Disambiguation
CRITICAL SAFETY NOTICE: The nomenclature "2-Fluorobenzaldehyde chloride" is chemically ambiguous and historically used as a synonym for 2-Fluorobenzal chloride . However, it is frequently confused with 2-Fluorobenzoyl chloride due to the similarity in name and application in drug discovery.
Before proceeding, verify your CAS number to select the correct protocol.
| Feature | Target Compound (Primary Topic) | Common Confusion |
| Common Name | 2-Fluorobenzal chloride | 2-Fluorobenzoyl chloride |
| Synonyms | 2-Fluorobenzaldehyde chloride; 1-(Dichloromethyl)-2-fluorobenzene; | 2-Fluoro-benzenecarbonyl chloride; o-Fluorobenzoyl chloride |
| CAS Number | ||
| Structure | Ph(2-F)-CH-Cl | Ph(2-F)-CO-Cl (Acid Chloride) |
| Primary Hazard | Lachrymator , Corrosive, Moisture Sensitive | Corrosive, Reacts violently with water |
| Application | Precursor to aldehydes, acetals, and heterocycles | Amide coupling, Friedel-Crafts acylation |
This SOP focuses on the handling and application of 2-Fluorobenzal chloride (CAS 320-65-0) , consistent with the specific "aldehyde chloride" nomenclature provided.
Part 2: Technical Guide & Protocols
1. Chemical Properties & Reactivity Profile
2-Fluorobenzal chloride is a bifunctional electrophile. Unlike simple alkyl halides, the gem-dichloro moiety at the benzylic position is highly reactive toward nucleophiles, particularly water and amines.
-
Hydrolytic Instability: Rapidly hydrolyzes in the presence of moisture to release 2-Fluorobenzaldehyde and Hydrochloric Acid (HCl) gas.
-
Lachrymatory Potential: High. The compound alkylates TRPA1 channels in sensory nerves, causing severe eye and respiratory irritation even at low ppm.
-
Thermal Stability: Generally stable up to 150°C under anhydrous conditions, but trace metal salts (Fe, Al) can catalyze polymerization or decomposition.
2. Storage & Handling SOP
Objective: Prevent hydrolysis and exposure to lachrymatory vapors.
A. Engineering Controls
-
Primary Containment: All handling must occur within a certified Chemical Fume Hood or Glove Box .
-
Ventilation: Ensure face velocity > 100 fpm.
-
Scrubbing: Reactions generating significant HCl (e.g., hydrolysis or nucleophilic substitution) should be vented through a dilute NaOH scrubber.
B. Personal Protective Equipment (PPE)
-
Respiratory: If working outside a glove box, a full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges is mandatory.
-
Dermal: Double-gloving strategy.
-
Inner: Nitrile (4 mil).
-
Outer: Laminate film (Silver Shield/4H) or thick Butyl rubber. Standard nitrile is permeable to benzylic halides over time.
-
C. Storage Protocol
-
Store in a tightly sealed container under an inert atmosphere (Nitrogen/Argon).
-
Temperature: 2–8°C (Refrigerated) is recommended to minimize vapor pressure, though chemically stable at RT.
-
Segregation: Store away from strong oxidizers , bases (amines), and water .
3. Experimental Protocols
Context: Commercial 2-fluorobenzaldehyde often oxidizes to the benzoic acid. This protocol generates fresh, acid-free aldehyde from the chloride precursor.
Reagents:
-
Water (5.0 equiv)
-
Calcium Carbonate (
) or Sodium Acetate (2.2 equiv) - Acid Scavenger -
Solvent: 1,4-Dioxane or THF (Optional, for solubility)
Step-by-Step:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and addition funnel. Connect the condenser outlet to a base scrubber (10% NaOH).
-
Charging: Add water, solvent, and acid scavenger (
) to the flask. Heat to 60°C. -
Addition: Add 2-Fluorobenzal chloride dropwise over 30 minutes. Note: Exothermic reaction.
-
Reaction: Reflux at 90–100°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.
-
Workup:
-
Cool to RT. Filter off inorganic salts.
-
Extract with Dichloromethane (DCM).
-
Wash organic layer with saturated
(to remove trace acid) and Brine. -
Dry over
and concentrate in vacuo.
-
-
Purification: Distillation under reduced pressure (if high purity is required).
Context: Direct conversion to acetals without passing through the aldehyde, useful for protecting group strategies in drug synthesis.
Reagents:
-
Ethylene Glycol (1.2 equiv)
-
Base: Potassium Carbonate (
, anhydrous, 2.5 equiv) -
Solvent: DMF or DMSO (Anhydrous)
Step-by-Step:
-
Preparation: Flame-dry glassware and purge with Nitrogen.
-
Dissolution: Dissolve 2-Fluorobenzal chloride in anhydrous DMF.
-
Addition: Add
followed by Ethylene Glycol. -
Heating: Heat to 100°C for 6–12 hours.
-
Quench: Pour into ice-water mixture.
-
Extraction: Extract with Ethyl Acetate (
). Wash efficiently with water to remove DMF.
Part 3: Visualization & Logic
1. Reactivity & Workflow Diagram
The following diagram illustrates the divergent reactivity pathways for 2-Fluorobenzal chloride and the critical safety checkpoints.
Caption: Divergent synthetic pathways for 2-Fluorobenzal chloride showing hydrolysis (top), imine formation (middle), and acetal protection (bottom), with integrated safety controls.
2. Quantitative Data Summary: Physical Properties
| Property | Value | Relevance to Protocol |
| Molecular Weight | 179.02 g/mol | Calculation of stoichiometry. |
| Boiling Point | 224°C (at 760 mmHg) | High boiling point allows high-temp reactions without pressure vessels. |
| Density | 1.3 g/mL | Denser than water; sinks in aqueous extractions. |
| Flash Point | 79°C | Combustible. Use non-sparking tools. |
| Solubility | Soluble in DCM, THF, Toluene | Use these solvents for anhydrous transfers. |
Part 4: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67683, 2-Fluorobenzal chloride. Retrieved from [Link]
Sources
Application Note: Solvent Selection and Mechanistic Workflows for 2-Fluorobenzal Chloride Reactions
Executive Summary & Chemical Context
In industrial and pharmaceutical synthesis, 2-Fluorobenzal chloride (systematically known as 1-(dichloromethyl)-2-fluorobenzene, CAS 320-65-0) is a highly reactive geminal dichloride [1]. Often referred to in legacy literature as "2-fluorobenzaldehyde chloride" due to its role as the direct precursor to 2-fluorobenzaldehyde, this compound is a critical electrophilic building block for fluorinated active pharmaceutical ingredients (APIs).
Because the gem-dichloride moiety is highly susceptible to nucleophilic attack, the selection of the reaction solvent dictates the entire mechanistic pathway. Improper solvent selection can lead to runaway exothermic hydrolysis, polymerization, or intractable mixtures of partially substituted intermediates. Furthermore, the compound is a potent lachrymator and corrosive agent, necessitating strict environmental controls during handling[2].
Mechanistic Causality in Solvent Selection
The reactivity of 2-fluorobenzal chloride is governed by the two labile chlorine atoms on the benzylic carbon [3]. The highly electronegative ortho-fluoro substituent powerfully withdraws electron density via induction, which destabilizes any potential carbocation intermediate.
Hydrolysis (Aqueous/Organic Biphasic vs. Miscible)
Studies on the hydrolysis of structurally similar halogenated benzal chlorides indicate that the reaction avoids a pure
-
Biphasic Systems (Toluene/Water): 2-Fluorobenzal chloride is insoluble in water [3]. Using a biphasic system with a Phase Transfer Catalyst (PTC) is the industry standard. Toluene acts as an inert organic reservoir, preventing the highly reactive starting material from violently hydrolyzing all at once. The PTC shuttles hydroxide ions into the organic layer, facilitating the first chloride displacement to form an unstable
-chloro- -hydroxy intermediate, which rapidly eliminates HCl to yield the aldehyde [4]. -
Miscible Systems (Acetonitrile/Water): While utilizing a polar, water-miscible solvent like Acetonitrile homogenizes the reaction and accelerates kinetics, it drastically complicates downstream API isolation and increases the risk of over-hydrolysis to benzoic acid derivatives [5].
Nucleophilic Substitution (Anhydrous Polar Aprotic)
When synthesizing imines, aminals, or other functionalized derivatives via amine nucleophiles, anhydrous polar aprotic solvents (e.g., Acetonitrile, DMF) are strictly required. The high dielectric constant of these solvents stabilizes the highly polarized transition state during chloride displacement. Crucially, the absence of protic species prevents competitive hydrolysis, ensuring that the amine is the sole nucleophile attacking the benzylic carbon.
Quantitative Solvent Comparison
The table below summarizes the physicochemical properties of candidate solvents and their direct impact on the reaction trajectory of 2-fluorobenzal chloride.
| Solvent System | Dielectric Constant ( | Water Miscibility | Primary Workflow Application | Expected Yield / Mechanistic Impact |
| Toluene / | 2.4 (Toluene) | Immiscible | Controlled Hydrolysis to Aldehyde | >90%; Excellent phase separation; prevents thermal runaway. |
| Acetonitrile / | 37.5 (MeCN) | Miscible | Homogeneous Rapid Hydrolysis | 80-85%; Requires complex solvent evaporation during workup. |
| Anhydrous MeCN | 37.5 | Miscible | Direct Amination (Imine synthesis) | >85%; Stabilizes polar transition state; requires acid scavenger. |
| Anhydrous DMF | 36.7 | Miscible | Complex Nucleophilic Substitution | >80%; Accelerates |
Experimental Protocols
Protocol A: Controlled Biphasic Hydrolysis to 2-Fluorobenzaldehyde
Causality: Toluene is chosen to isolate the unreacted gem-dichloride from the bulk aqueous base, preventing an uncontrollable exothermic reaction. Self-Validating System: The biphasic nature ensures that as the reaction progresses, the generated HCl is continuously partitioned into the aqueous phase and neutralized by NaOH. The stabilization of the aqueous layer's pH and the complete consumption of the starting material in the organic layer (verified by TLC) validate the reaction's completion without premature quenching.
-
Preparation: In a 500 mL temperature-controlled jacketed reactor, dissolve 50 mmol of 2-fluorobenzal chloride in 100 mL of Toluene.
-
Catalyst Addition: Add 2.5 mmol (5 mol%) of Tetrabutylammonium bromide (TBAB) directly to the organic layer to act as the phase-transfer catalyst.
-
Aqueous Phase: Slowly add 100 mL of a 2M NaOH aqueous solution.
-
Reaction: Stir vigorously (800 rpm to maximize interfacial surface area) at 80°C for 4-6 hours. Monitor the organic phase via TLC (Hexane:EtOAc 9:1) until the gem-dichloride spot is fully consumed.
-
Workup: Cool the reactor to 20°C. Halt stirring and allow the phases to separate. Decant the organic layer. Extract the aqueous layer with 2 x 50 mL Toluene. Wash the combined organic phases with brine, dry over anhydrous
, and concentrate under reduced pressure.
Protocol B: Anhydrous Amination to 2-Fluoro-N-phenylbenzaldimine
Causality: Anhydrous Acetonitrile is selected to stabilize the displacement transition state while completely excluding water to prevent aldehyde formation. Triethylamine (TEA) is used as a non-nucleophilic base to scavenge the generated HCl. Self-Validating System: The precipitation of triethylamine hydrochloride (TEA·HCl) serves as a visual, real-time indicator of reaction progress. The stoichiometric formation of this insoluble white salt in acetonitrile physically confirms the successful displacement of the chlorides.
-
Preparation: Purge a 250 mL Schlenk flask with Argon. Add 50 mmol of 2-fluorobenzal chloride and 100 mL of anhydrous Acetonitrile.
-
Base Addition: Inject 120 mmol of Triethylamine (TEA) to neutralize the 2 equivalents of HCl that will be generated.
-
Amine Addition: Cool the flask to 0°C. Dropwise add 50 mmol of Aniline over 15 minutes to control the exotherm.
-
Reaction: Warm the mixture to reflux (82°C) and stir for 8 hours. The intermediate
-chloroamine will spontaneously eliminate HCl to form the stable imine. -
Workup: Cool to room temperature. Filter the precipitated TEA·HCl salts through a Celite pad. Concentrate the filtrate and purify the resulting imine via recrystallization from hot ethanol.
Mechanistic Reaction Pathways
Reaction pathways of 2-Fluorobenzal chloride dictated by solvent selection.
References
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Fluorobenzal Chloride Storage & Handling
Troubleshooting Hydrolysis and Maintaining Reagent Integrity
Welcome to the Technical Support Center. 2-Fluorobenzal chloride (also widely known in literature as 1-dichloromethyl-2-fluorobenzene or 2-fluorobenzaldehyde chloride) is a highly reactive geminal dichloride used extensively as an electrophilic building block in pharmaceutical synthesis[1]. Due to its extreme sensitivity to ambient moisture, improper storage inevitably leads to hydrolysis, compromising yields and potentially causing hazardous pressurization.
This guide provides researchers with mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure absolute reagent integrity.
Mechanistic Insight: The Causality of Degradation
To effectively prevent degradation, scientists must first understand the chemical causality behind it. The hydrolysis of benzal chlorides does not require strong acids or bases; it is driven entirely by ambient moisture via a nucleophilic substitution pathway with significant
-
Heterolytic Cleavage: The rate-determining step is the heterolytic cleavage of a carbon-chlorine bond, which generates a resonance-stabilized
-chloro- -aryl carbocation[2]. The ortho-fluoro substituent inductively withdraws electron density but can stabilize the carbocation via resonance. -
Nucleophilic Attack: Trace water attacks the carbocation, forming an unstable
-chloro- -hydroxy intermediate[2]. -
Rapid Elimination: This intermediate rapidly eliminates hydrogen chloride (HCl) gas to form the final degradation product, 2-fluorobenzaldehyde[1][2].
Kinetic studies demonstrate that the hydrolysis rate of benzal chlorides is constant and independent of pH over a wide range (pH 0 to 14)[3]. Therefore, adding acid scavengers or basic stabilizers will not prevent degradation. Absolute moisture exclusion and thermal control are the only scientifically sound preventative measures.
Logical flow of the S_N1-driven hydrolysis of 2-fluorobenzal chloride into 2-fluorobenzaldehyde.
Troubleshooting & FAQs
Q: My sealed bottle of 2-Fluorobenzal chloride hissed upon opening, and the liquid has a yellow tint. What happened? A: The hissing is the release of pressurized HCl gas, a direct stoichiometric byproduct of gem-dichloride hydrolysis[1]. The yellow tint indicates the accumulation of 2-fluorobenzaldehyde and trace oxidation products. Your reagent has been compromised by moisture ingress, likely due to compromised seal integrity or repeated atmospheric exposure during previous uses.
Q: If the hydrolysis rate is pH-independent, how do I stop it? A: Because the rate-determining step relies on C-Cl bond heterolysis rather than direct hydroxide attack[3], you cannot stabilize the reagent chemically. You must strictly control the two variables that drive the reaction: moisture (the nucleophile) and temperature (kinetic energy). Store the compound under an inert Argon atmosphere[4] and refrigerate it at 2-8°C[5].
Q: How does 2-Fluorobenzal chloride compare to other benzylic chlorides in terms of stability? A: The hydrolysis rate for side-chain chlorinated toluenes follows a strict sequence based on carbocation stability and leaving group dynamics: benzyl chloride < benzal chloride < benzotrichloride[6]. The gem-dichloride is significantly more reactive than a mono-chloride, requiring more rigorous Schlenk or glovebox techniques.
Comparative Hydrolysis Profiles
To contextualize the reactivity of 2-fluorobenzal chloride, compare its degradation profile against its mono- and tri-chlorinated analogs.
| Compound Class | Representative Structure | Hydrolysis Susceptibility | Primary Degradation Product | Stoichiometric Byproduct |
| Benzyl chloride | Ar-CH₂Cl | Low ( | 2-Fluorobenzyl alcohol | 1 eq. HCl |
| Benzal chloride | Ar-CHCl₂ | High ( | 2-Fluorobenzaldehyde | 2 eq. HCl[1] |
| Benzotrichloride | Ar-CCl₃ | Very High | 2-Fluorobenzoic acid | 3 eq. HCl[6] |
Self-Validating Experimental Protocols
To ensure trustworthiness in your synthetic workflows, implement the following self-validating protocols for storage and quality control.
Protocol A: Inert Aliquoting and Long-Term Storage
Repeatedly opening a primary stock bottle introduces atmospheric moisture, leading to cumulative degradation. Aliquoting under inert conditions is mandatory.
-
Preparation: Dry amber glass ampoules or vials in an oven at 120°C for at least 4 hours. Cool them under a continuous stream of dry Argon.
-
Inert Transfer: Transfer the primary bottle of 2-fluorobenzal chloride and the dried vials into a glovebox maintained under an Argon atmosphere (<1 ppm H₂O, <1 ppm O₂)[4].
-
Aliquoting: Dispense the reagent into single-use volumes (e.g., 1 mL or 5 mL) to prevent future freeze-thaw or open-close cycles.
-
Sealing: Seal the vials tightly with PTFE-lined silicone septa. Wrap the caps thoroughly with Parafilm to create a secondary moisture barrier.
-
Storage: Remove the sealed aliquots from the glovebox and immediately store them in a desiccated secondary container at 2-8°C[5].
Standard operating procedure for the inert storage of moisture-sensitive benzal chlorides.
Protocol B: Pre-Use Quality Control (QC) via ¹H-NMR
Before deploying stored 2-fluorobenzal chloride in critical reactions, validate its integrity to avoid carrying over 2-fluorobenzaldehyde.
-
Sample Prep: In a fume hood, extract 10 µL of the reagent using a dry, Argon-purged Hamilton syringe.
-
Dilution: Dissolve the aliquot in 0.6 mL of anhydrous CDCl₃ (stored over molecular sieves) in an NMR tube.
-
Analysis: Acquire a standard ¹H-NMR spectrum.
-
Validation:
-
Look for the diagnostic benzylic proton of 2-fluorobenzal chloride (a singlet typically around 6.8 - 7.0 ppm).
-
Failure Criteria: If a sharp aldehyde proton peak is observed at ~10.3 - 10.5 ppm, the batch has undergone hydrolysis. Discard or purify the batch via vacuum distillation before use.
-
References
Sources
- 1. Benzal chloride - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 4. 393-52-2|邻氟苯甲酰氯|2-Fluorobenzoyl chloride|MFCD00000656-范德生物科技公司 [bio-fount.com]
- 5. 2-Fluorobenzoyl Fluoride|Supplier [benchchem.com]
- 6. Sciencemadness Discussion Board - Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of 2-Fluorobenzaldehyde via Distillation
Welcome to the Technical Support Center for the purification of 2-Fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile organic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the distillation of 2-Fluorobenzaldehyde. Our aim is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction: The Challenge of Purifying 2-Fluorobenzaldehyde
2-Fluorobenzaldehyde is a key building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its purity is paramount, as contaminants can lead to unwanted side reactions, lower yields, and impurities in the final active pharmaceutical ingredient (API). Distillation is the most common and effective method for its purification. However, like many aldehydes, 2-Fluorobenzaldehyde is susceptible to oxidation and polymerization, especially at elevated temperatures. This guide will help you navigate these challenges to achieve high-purity 2-Fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-Fluorobenzaldehyde?
A1: The impurities largely depend on the synthetic route employed. One common industrial synthesis involves the chlorination of 2-fluorotoluene followed by hydrolysis.[1] From this, you can expect:
-
Unreacted Starting Material: 2-Fluorotoluene.
-
Chlorinated Intermediates: 2-Fluorobenzyl chloride and α,α-dichloro-2-fluorotoluene.
-
Oxidation Product: 2-Fluorobenzoic acid, which is the most common impurity formed upon exposure to air.[2] The aldehyde group is readily oxidized to a carboxylic acid.
-
Polymerization Products: Aldehydes can undergo self-condensation or polymerization, especially at elevated temperatures, forming viscous, high-boiling residues.
Q2: My 2-Fluorobenzaldehyde has a white solid in it. What is it and how do I remove it?
A2: The white crystalline solid is almost certainly 2-fluorobenzoic acid, the product of air oxidation. Even in the absence of visible crystals, a significant amount can be dissolved in the aldehyde. To remove it, you should perform a pre-distillation wash. Transfer the crude aldehyde to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% sodium carbonate (Na₂CO₃) solution. The basic wash will convert the acidic 2-fluorobenzoic acid into its water-soluble sodium salt, which will be partitioned into the aqueous layer. Continue washing until the effervescence (CO₂ evolution) ceases. Follow this with a wash with deionized water and then a saturated brine solution to remove residual salts and water. Finally, dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before proceeding to distillation.
Q3: What is the purpose of adding an inhibitor like BHT before distillation?
A3: Butylated hydroxytoluene (BHT) is a radical scavenger.[3] The oxidation of aldehydes to carboxylic acids proceeds via a free-radical chain mechanism, which can be initiated by heat and trace metals. BHT inhibits this process by quenching the peroxy radicals that propagate the chain reaction, thus preventing the formation of 2-fluorobenzoic acid during distillation.[3] It can also help to suppress thermally induced polymerization, which may also have a radical component. A small amount, typically 100-200 ppm, is sufficient.
Q4: Should I use simple distillation or fractional distillation?
A4: The choice depends on the boiling points of the impurities. If the impurities are non-volatile (e.g., polymers, salts, BHT), a simple vacuum distillation will suffice. However, if your crude product contains significant amounts of impurities with boiling points close to that of 2-Fluorobenzaldehyde (e.g., unreacted 2-fluorotoluene or chlorinated intermediates), fractional distillation is necessary to achieve high purity.[3]
Q5: At what pressure should I perform the vacuum distillation?
A5: 2-Fluorobenzaldehyde has a boiling point of approximately 173-175 °C at atmospheric pressure. Distilling at this temperature increases the risk of thermal decomposition and polymerization. It is highly recommended to perform the distillation under reduced pressure to lower the boiling point. A common literature value is 90-91 °C at 46 mmHg.[4][5][6] A good starting point is a pressure that brings the boiling point into the 80-120 °C range, which is easily achievable with a standard laboratory vacuum pump.
Impurity Profile and Distillation Parameters
To effectively plan your distillation, it is crucial to understand the boiling points of 2-Fluorobenzaldehyde and its potential impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at Reduced Pressure | Separation Strategy |
| 2-Fluorotoluene | 110.13 | 113-114 | - | Fractional Distillation |
| 2-Fluorobenzyl chloride | 144.57 | ~180-190 (estimated) | 86 °C / 40 mmHg[7] | Fractional Distillation |
| α,α-Dichloro-2-fluorotoluene | 179.02 | ~220-230 (estimated) | - | Simple or Fractional Distillation |
| 2-Fluorobenzaldehyde | 124.11 | 173-175 | 90-91 °C / 46 mmHg[4][5][6] | Product |
| 2-Fluorobenzoic acid | 140.11 | ~250 (decomposes) | - | Pre-distillation basic wash |
| Polymeric byproducts | High | Non-volatile | - | Simple Distillation (residue) |
Boiling points of chlorinated intermediates are estimated based on similar compounds like 2-chlorobenzyl chloride (213-214 °C) and dichlorotoluenes (around 201-209 °C).[8][9]
Experimental Protocol: Fractional Vacuum Distillation of 2-Fluorobenzaldehyde
This protocol is designed for the purification of 2-Fluorobenzaldehyde containing both volatile and non-volatile impurities.
1. Pre-distillation Wash (Acid Removal):
- Transfer the crude 2-Fluorobenzaldehyde to a separatory funnel.
- Add an equal volume of saturated sodium bicarbonate solution and shake gently, venting frequently to release the pressure from CO₂ evolution.
- Separate the aqueous layer. Repeat the wash until no more gas evolves.
- Wash the organic layer with an equal volume of deionized water, followed by an equal volume of saturated brine.
- Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous magnesium sulfate or sodium sulfate. Swirl the flask until the liquid is clear.
- Filter the drying agent by gravity filtration into a round-bottom flask suitable for distillation.
2. Distillation Apparatus Setup:
Caption: Workflow for fractional vacuum distillation setup.
3. Distillation Procedure:
- Add a magnetic stir bar and a few crystals of BHT to the distilling flask.
- Assemble the fractional distillation apparatus as shown in the diagram above. A Vigreux column is often sufficient. Ensure all glass joints are properly sealed with a suitable vacuum grease.
- Wrap the fractionating column with glass wool and aluminum foil to ensure an adiabatic process, which is crucial for efficient separation.[1]
- Begin stirring and start the flow of cold water through the condenser.
- Gradually apply vacuum to the system.
- Once the desired pressure is reached and stable, begin to gently heat the distilling flask with a heating mantle.
- Observe the fractionating column for the vapor front rising. The temperature on the thermometer should hold steady as the first fraction (lower boiling impurities like 2-fluorotoluene) distills. Collect this forerun in a separate receiving flask.
- As the temperature begins to rise again, change the receiving flask to collect the main fraction of pure 2-Fluorobenzaldehyde. The temperature should remain constant at the boiling point of your product at the recorded pressure.
- Once the majority of the product has distilled and the temperature either drops or begins to rise sharply, stop the distillation by removing the heating mantle.
- Allow the system to cool completely before venting to atmospheric pressure.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Product is not distilling over at the expected temperature/pressure. | - Inaccurate pressure reading.- System leaks.- Presence of high-boiling impurities.- Insufficient heating. | - Verify the accuracy of your vacuum gauge.- Check all joints and connections for leaks using a Tesla coil or by carefully checking the grease seals.- If the product is known to be present, a higher temperature or lower pressure may be required.- Increase the heating mantle temperature. Ensure the fractionating column is well-insulated.[1] |
| Product darkens or decomposes in the distillation flask. | - Distillation temperature is too high.- Presence of acidic or basic impurities catalyzing decomposition.- Prolonged heating. | - Use a lower vacuum to reduce the boiling point.- Ensure the pre-distillation wash was thorough to remove all acidic impurities.- Ensure efficient heating and minimize the distillation time. |
| Bumping or uneven boiling. | - Lack of boiling chips or inadequate stirring.- Overheating of the flask bottom. | - Always use a fresh magnetic stir bar and ensure vigorous stirring.- Use a heating mantle and ensure even heating of the flask. Avoid using a Bunsen burner. |
| The fractionating column floods (fills with liquid). | - Heating rate is too high. | - Remove the heat source and allow the liquid to drain back into the distilling flask. Resume heating at a gentler rate.[1] |
| Distillate is cloudy. | - Water contamination. | - Ensure all glassware is scrupulously dry before starting.- Check for leaks that could be drawing in atmospheric moisture.- Ensure the drying agent step was effective. |
| A viscous residue forms in the distillation flask. | - Polymerization of the aldehyde. | - This is expected to some extent. The goal is to distill the monomer away from the non-volatile polymer.- Ensure an inhibitor (BHT) was added.- Use the lowest possible distillation temperature (i.e., a good vacuum). |
Mechanism Spotlight: Aldehyde Instability
Understanding the pathways of degradation is key to preventing them.
Caption: Key degradation pathways for 2-Fluorobenzaldehyde.
Oxidation: This is a free-radical chain reaction. An initial event abstracts the aldehydic proton, forming a benzoyl radical. This reacts with oxygen to form a peroxy radical, which then abstracts a hydrogen from another aldehyde molecule, propagating the chain and forming 2-fluorobenzoic acid.
Polymerization: Aldehydes can polymerize via a chain-reaction mechanism, often initiated by trace acidic or basic impurities, or thermally.[10] The process involves the formation of polyacetal chains. This is often observed as the formation of a viscous or solid residue in the distillation flask, especially if the distillation is carried out at too high a temperature or for a prolonged period.
By employing a pre-distillation wash to remove acidic impurities, using an inhibitor like BHT to stop radical oxidation, and distilling at the lowest practical temperature under vacuum, both of these degradation pathways can be effectively minimized.
References
-
2-Chlorobenzyl chloride | C7H6Cl2 | CID 11906 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
-
2-Fluorotoluene | C7H7F | CID 7241 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
-
2-Fluorobenzoic acid - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
The kinetics of oxidation of benzaldehyde. I | Proceedings A | The Royal Society. (n.d.). Retrieved March 7, 2026, from [Link]
-
HIGHLIGHT - Addition Polymers of Aldehydes - Controlled Radical Polymerization. (n.d.). Retrieved March 7, 2026, from [Link]
-
5.3D: Step-by-Step Procedures for Fractional Distillation - Chemistry LibreTexts. (2022, May 5). Retrieved March 7, 2026, from [Link]
-
2-Fluorobenzaldehyde, 97% | F4807-100G | SIGMA-ALDRICH | SLS Ireland. (n.d.). Retrieved March 7, 2026, from [Link]
-
What is Butylated Hydroxytoluene (BHT, E321) in food: Uses, Safety, Side effects. (2020, June 3). FoodAdditives. Retrieved March 7, 2026, from [Link]
-
2-fluorobenzaldehyde Fluorobenzaldehyde 2-FB Pure - SYNTHETIKA. (n.d.). Retrieved March 7, 2026, from [Link]
-
Dichlorotoluene - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. aidic.it [aidic.it]
- 7. alpha-Chloro-o-fluorotoluene | 345-35-7 [chemicalbook.com]
- 8. buy high quality 2-Chlorobenzyl Chloride,2-Chlorobenzyl Chloride for sale online price,2-Chlorobenzyl Chloride Pictures,2-Chlorobenzyl Chloride Basic Info,2-Chlorobenzyl Chloride Standard - www.pharmasources.com [pharmasources.com]
- 9. Dichlorotoluene - Wikipedia [en.wikipedia.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Removing unreacted thionyl chloride from 2-Fluorobenzaldehyde chloride
Topic: Removal of unreacted Thionyl Chloride (
⚠️ Safety & Nomenclature Warning
Critical Safety Notice: Thionyl chloride reacts violently with water to release sulfur dioxide (
Nomenclature Clarification: Your query mentions "2-Fluorobenzaldehyde chloride." In standard IUPAC nomenclature, this compound does not exist.[1][2]
-
Scenario A (Most Likely): You are synthesizing 2-Fluorobenzoyl chloride (Acid Chloride) from 2-Fluorobenzoic acid.[1][2] This guide focuses on this scenario.
-
Scenario B: You are synthesizing
-dichloro-2-fluorotoluene (Gem-dichloride) from 2-Fluorobenzaldehyde. -
Note: The purification logic (volatility difference) described below applies to both, but the boiling points differ.
Module 1: The Physics of Separation
Why can't I just evaporate it?
Researchers often attempt to remove excess
The Solution: Azeotropic "Chasing"
To break this entrapment, we use Toluene .[1][2][3] Toluene does not just act as a solvent; it forms a binary system that disrupts the surface tension and entrains
Module 2: Visual Workflows
Figure 1: Purification Decision Tree
Use this logic flow to determine the appropriate purification method for your specific scale and purity requirements.
Caption: Decision matrix for selecting between co-evaporation and distillation based on scale.
Module 3: Step-by-Step Protocols
Protocol A: The Toluene Chase (Co-evaporation)
Best for: Small scale reactions or when the acid chloride is an intermediate used immediately.
-
Initial Strip: Concentrate the reaction mixture on a rotary evaporator (bath temp < 45°C) to remove the bulk of excess
. -
The Chase: Add dry toluene (approx. 2-3 mL per gram of crude material) to the flask.[1]
-
Evaporate: Re-concentrate the mixture. The toluene vapors will entrain the remaining
. -
Repeat: Repeat step 2 and 3 at least three times .
-
High Vacuum: Place the flask on a high-vacuum manifold (Schlenk line) for 1-2 hours to remove trace toluene.
Protocol B: Vacuum Distillation
Best for: Large scale (>10g), storage, or when high purity is critical.
Data Table: Physical Properties
| Compound | Boiling Point (Atm) | Boiling Point (Vacuum) |
|---|---|---|
| Thionyl Chloride | 76°C | ~20°C @ 20 mmHg |
| 2-Fluorobenzoyl Chloride | ~206°C (Calc.) | 90-92°C @ 15 mmHg [1] |[1][2]
-
Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and clipped.[1][2]
-
Fractions:
-
Storage: Store the main fraction under inert gas (Argon/Nitrogen) in a sealed container.
Module 4: Troubleshooting & FAQs
Q1: My product turned yellow/orange after removing . Is it ruined?
Diagnosis: Likely trace Sulfur Monochloride (
-
If the purity (by NMR) is acceptable, use it "as is" for the next step; the color often washes out in the subsequent workup.
-
For strict purity, perform Protocol B (Distillation) .[1][2] The
(BP 138°C) will separate from your product (BP ~90°C @ 15mmHg).
Q2: I see "smoke" when I open the flask, even after drying.
Diagnosis: Hydrolysis of residual
-
This confirms the presence of active chlorides.[1][2][6] It does not necessarily mean you have excess
; the product itself fumes.[1][2] -
Test: Dissolve a drop in dry
and take a proton NMR. If you see a broad peak >10 ppm (carboxylic acid), your product has hydrolyzed.[1][2] If not, the fumes are normal behavior for potent electrophiles.[1][2]
Q3: Can I use Dichloromethane (DCM) instead of Toluene for the "Chase"?
Answer: Yes, but it is less efficient.[1][2]
Reasoning: DCM (BP 40°C) boils lower than
Q4: How do I clean the Rotovap after this?
Protocol:
-
Rinse the bump trap and vapor tube immediately with acetone.[1][2]
-
Neutralize: Place a flask of saturated Sodium Bicarbonate (
) solution on the rotovap and rotate (no vacuum) to neutralize residual HCl vapors in the duct.
References
-
PubChem. (n.d.).[1][2] 2-Fluorobenzoyl chloride (Compound).[1][2][7] National Center for Biotechnology Information.[1][2] Retrieved March 8, 2026, from [Link]
Sources
- 1. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-Fluorobenzoyl chloride CAS#: 393-52-2 [m.chemicalbook.com]
Technical Support Center: Troubleshooting Low Purity in 2-Fluorobenzal Chloride Synthesis
Welcome to the Technical Support Center for Halogenated Aromatic Intermediates. A frequent inquiry we receive from drug development professionals involves troubleshooting the synthesis of 2-Fluorobenzal chloride (CAS 320-65-0)[1].
Note on Nomenclature: In legacy literature and informal laboratory settings, this compound is often referred to as "2-fluorobenzaldehyde chloride" because it is the geminal dichloride derivative of 2-fluorobenzaldehyde.
Achieving >98% purity for this intermediate is critical, as trace halogenated impurities can poison downstream cross-coupling catalysts or generate inseparable structural analogs in active pharmaceutical ingredients (APIs). This guide provides field-proven methodologies, causality-driven troubleshooting, and validated analytical parameters to optimize your synthetic workflows.
Reaction Pathways & Mechanistic Overview
2-Fluorobenzal chloride is typically synthesized via one of two primary routes:
-
Route A (Industrial/Scale-up): Radical side-chain chlorination of 2-fluorotoluene.
-
Route B (Lab-scale/High-Purity): Deoxohalogenation of 2-fluorobenzaldehyde using Phosphorus pentachloride (PCl₅), a method historically established for benzal chlorides by A. Cahours[2].
Fig 1: Synthetic pathways for 2-Fluorobenzal chloride via radical or deoxohalogenation routes.
Quantitative Data: Impurity Tracking & Physical Properties
Because the reaction mixtures contain species with similar polarities, fractional distillation is the mandatory purification method. Understanding the boiling points and GC-FID elution order of your specific reaction matrix is essential for designing an effective separation protocol.
| Compound | Role / Status | Boiling Point (°C) | GC-FID Elution Order |
| POCl₃ | Byproduct (Route B) | 105 | 1 |
| 2-Fluorotoluene | Starting Material (Route A) | 114 | 2 |
| 2-Fluorobenzyl chloride | Under-chlorinated Impurity | ~160 | 3 |
| 2-Fluorobenzaldehyde | Starting Material (Route B) | 175 | 4 |
| 2-Fluorobenzal chloride | Target Product | 224 [1] | 5 |
| 2-Fluorobenzotrichloride | Over-chlorinated Impurity | ~240 | 6 |
Self-Validating Experimental Protocols
Protocol A: Radical Chlorination of 2-Fluorotoluene (Scale-up)
Causality Focus: This reaction is a sequential radical chain process. The kinetics of adding the second and third chlorine atoms overlap. Pushing the reaction to 100% consumption of the monochloride will inevitably generate the trichloride.
-
Reactor Setup: Charge a strictly glass-lined reactor with anhydrous 2-fluorotoluene. (Note: Stainless steel must be avoided to prevent Iron-catalyzed side reactions).
-
Initiation: Heat the reactor to 80–100 °C and irradiate the mixture using a medium-pressure UV mercury lamp.
-
Chlorination: Sparge dry Cl₂ gas continuously into the liquid phase.
-
Validation (The "Short-Stop" Method): Monitor the reaction strictly via GC-FID every 30 minutes. Terminate the Cl₂ sparge when the 2-fluorobenzal chloride peak reaches maximum area (typically ~80-85%), ensuring the 2-fluorobenzotrichloride peak remains below 5%.
-
Purification: Degas the mixture with N₂ to remove residual HCl/Cl₂. Purify via fractional distillation under high vacuum, collecting the fraction boiling at the equivalent of 224 °C at atmospheric pressure[1].
Protocol B: Deoxohalogenation of 2-Fluorobenzaldehyde (Lab Scale)
Causality Focus: Phosphorus pentachloride (PCl₅) is utilized instead of Thionyl chloride (SOCl₂) because the electron-withdrawing fluorine atom deactivates the aldehyde. PCl₅ provides a stronger thermodynamic driving force (the formation of the P=O bond in POCl₃) to ensure complete conversion without requiring high-temperature DMF catalysis[2].
-
Setup: In a flame-dried, argon-purged round-bottom flask, dissolve 2-fluorobenzaldehyde in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Slowly add 1.1 molar equivalents of PCl₅ in small portions at 0 °C to control the initial exotherm.
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC or GC-FID until the aldehyde is entirely consumed.
-
Workup: Evaporate the CH₂Cl₂ solvent. Perform a preliminary vacuum strip at 50–60 °C to remove the volatile POCl₃ byproduct.
-
Purification: Distill the crude heavy residue under reduced pressure to yield high-purity 2-fluorobenzal chloride.
Troubleshooting & FAQs
Fig 2: Troubleshooting decision tree for resolving low purity in 2-Fluorobenzal chloride synthesis.
Q1: My GC-FID shows significant amounts of 2-fluorobenzotrichloride. How do I fix this? A: Over-chlorination is the most common failure mode in Route A. Because it is thermodynamically easier to separate the monochloride from the dichloride than it is to separate the dichloride from the trichloride, you must implement the "short-stop" strategy. Halt your Cl₂ sparge early, accepting a 5-10% unreacted monochloride presence, and rely on your fractional distillation column to remove the lighter monochloride fraction.
Q2: I am detecting ring-chlorinated isomers (e.g., chloro-fluoro-toluene). What went wrong? A: This is a classic symptom of Lewis acid contamination. Even parts-per-million (ppm) levels of Iron (Fe) from a stainless steel reactor wall, a chipped impeller, or a contaminated thermocouple will react with Cl₂ to form FeCl₃. FeCl₃ acts as a strong Lewis acid, shifting the reaction mechanism away from free-radical side-chain substitution and toward electrophilic aromatic substitution (EAS) on the aromatic ring. You must passivate your equipment and switch to strictly glass-lined or PTFE-coated reactors.
Q3: In the PCl₅ route, my product is contaminated with a pungent, fuming liquid. How do I remove it? A: The fuming liquid is Phosphorus oxychloride (POCl₃), a stoichiometric byproduct of the deoxohalogenation[2]. Because POCl₃ has a boiling point of 105 °C, it is significantly more volatile than your target product (224 °C)[1]. Perform a preliminary vacuum stripping step at 50-60 °C to pull off the POCl₃ before attempting the high-vacuum fractional distillation of the main product. Warning: Ensure your cold trap is highly efficient (e.g., liquid nitrogen) to prevent POCl₃ from destroying your vacuum pump.
Q4: What is the best analytical method to validate the final purity of 2-fluorobenzal chloride? A: While GC-FID is standard for tracking reaction progress, quantitative ¹⁹F-NMR is the most authoritative technique for final purity validation. The fluorine atom's chemical shift is highly sensitive to the oxidation state of the adjacent benzylic carbon. This allows for baseline resolution between the mono-, di-, and trichlorinated species without the need for complex GC temperature-ramp method development.
References
-
2-fluorobenzal chloride - GlobalChemMall | GlobalChemMall |
-
BENZAL CHLORIDE | 98-87-3 | ChemicalBook |
-
2-FLUOROBENZOYL CHLORIDE (393-52-2) - Chemical Safety, Models, Suppliers | Chemchart |
Sources
Technical Support Center: Optimization of 2-Fluorobenzaldehyde Chlorination
To: User From: Technical Support Center (Organic Synthesis Division) Subject: Guide: Controlling Side Reactions in 2-Fluorobenzaldehyde Chlorination
Welcome to the Technical Support Center. This guide addresses the specific challenges of chlorinating 2-Fluorobenzaldehyde (CAS: 446-52-6) to produce 5-Chloro-2-fluorobenzaldehyde (CAS: 96515-79-6) .
The direct chlorination of deactivated aromatic aldehydes is chemically antagonistic. You are attempting Electrophilic Aromatic Substitution (EAS) on an electron-deficient ring while trying to preserve a labile aldehyde group in the presence of a strong oxidant (
Part 1: Mechanism & Selectivity Analysis
Before optimizing conditions, you must understand the intrinsic electronic conflict in your substrate.
The Directing Effect Conflict
In 2-Fluorobenzaldehyde, two substituents compete to direct the incoming chlorine atom:
-
Aldehyde (-CHO): A strong electron-withdrawing group (EWG). It deactivates the ring and directs incoming electrophiles to the meta position relative to itself.
-
Fluorine (-F): An electronegative atom that deactivates by induction but donates electron density by resonance. It directs ortho/para relative to itself.[1]
The "Sweet Spot" (Position 5):
-
Position 5 is meta to the -CHO group (favorable).
-
Position 5 is para to the -F group (favorable).
-
Result: These effects operate cooperatively, making Position 5 the thermodynamic and kinetic major product.
The Competitor (Position 3):
-
Position 3 is meta to the -CHO group (favorable).
-
Position 3 is ortho to the -F group (favorable).
-
Result: While electronically activated, Position 3 is sterically crowded between the aldehyde and fluorine atoms. It typically forms as a minor impurity (5–15%).
Reaction Pathway Diagram
The following diagram maps the competing pathways you must control.
Caption: Figure 1. Competing reaction pathways. Green path indicates the desired EAS transformation. Red paths indicate side reactions to be suppressed.
Part 2: Controlling Side Reactions
The primary failure mode in this synthesis is not regioselectivity, but chemoselectivity (loss of the aldehyde).
Preventing Aldehyde Oxidation (Formation of Benzoic Acid)
Chlorine is a potent oxidant. In the presence of even trace moisture, it forms hypochlorous acid (HOCl), which rapidly oxidizes the aldehyde to a carboxylic acid.
-
Control: The system must be rigorously anhydrous.
-
Protocol: Use dry
gas (passed through a trap) and anhydrous solvents (DCM or DCE). -
Inhibitor: If oxidation persists, perform the reaction under an inert atmosphere (
) to exclude atmospheric oxygen, which can initiate autoxidation chains.
Preventing Radical Chlorination (Formation of Acid Chloride)
The hydrogen atom on the aldehyde group is susceptible to radical abstraction, leading to benzoyl chloride formation.
-
Control: Exclude light. Radical chlorination is photo-initiated.
-
Protocol: Wrap the reactor in aluminum foil. Keep the temperature moderate (<50°C) to prevent thermal radical initiation.
Preventing Polychlorination
Once the first chlorine is added, the ring becomes more deactivated (Cl is an EWG). However, if the concentration of
-
Control: Stoichiometry and monitoring.[2]
-
Protocol: Stop the reaction at 95% conversion rather than chasing 100%. The last 5% conversion often costs 10% in over-chlorinated byproducts.
Part 3: Recommended Experimental Protocol
Method: Lewis-Acid Catalyzed Chlorination using Ferric Chloride (
Rationale:
- : A strong enough Lewis acid to overcome the deactivation of the aldehyde group.
-
(Co-catalyst): Forms Iodine Monochloride (I-Cl) in situ, which is a "softer" and more effective electrophile than
alone, improving regioselectivity.
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (subsurface), and a reflux condenser topped with a drying tube (
). Wrap the flask in foil. -
Charge: Add 2-Fluorobenzaldehyde (1.0 eq) and 1,2-Dichloroethane (DCE) (Solvent volume: 5 mL per gram of substrate).
-
Catalyst: Add anhydrous
(0.05 eq) and (0.01 eq) . The solution should turn dark. -
Chlorination:
-
Heat the mixture to 40–45°C .
-
Slowly bubble dry
gas into the mixture. -
Rate Control: The addition should be slow enough that chlorine breakthrough (yellow gas escaping the condenser) is minimal.
-
-
Monitoring: Monitor by GC or HPLC every 30 minutes.
-
Target: Look for the disappearance of the starting material peak.
-
Stop Point: Quench when starting material is <2%.
-
-
Workup:
-
Purge with Nitrogen to remove excess
. -
Wash with 10% Sodium Bisulfite (
) to quench residual oxidants and iodine. -
Wash with water, then brine. Dry organic layer over
.[3] -
Evaporate solvent to yield crude solid.
-
-
Purification: Recrystallize from Hexane/Ethyl Acetate to remove the minor 3-chloro isomer.
Part 4: Troubleshooting & FAQs
Use the decision tree below to diagnose specific experimental failures.
Caption: Figure 2. Troubleshooting logic for common failure modes.
Frequently Asked Questions
Q1: My reaction mixture turned into a tarry black solid. What happened? A: This indicates polymerization or decomposition caused by excessive temperature or lack of solvent. The aldehyde group is sensitive.[4] Ensure you are using a solvent (DCE or DCM) and strictly controlling the temperature below 50°C.
Q2: Can I use Aluminum Chloride (
Q3: Why is there a large peak at the solvent front in my GC? A: If you are using a chlorinated solvent, this is normal. However, if you see a new volatile peak, you may have formed 2-fluorobenzoyl chloride via radical chlorination. Check if your reaction vessel was exposed to strong light.
Q4: How do I separate the 3-chloro and 5-chloro isomers? A: The 5-chloro isomer (major) typically has a higher melting point and lower solubility in non-polar solvents than the 3-chloro isomer. Recrystallization from hexane or a hexane/ethanol mix is usually effective. Distillation is difficult due to close boiling points.
References
- Directing Effects in Electrophilic Aromatic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Explains the cooperative directing effects of Ortho/Para F and Meta CHO).
-
Chlorination Protocols for Deactivated Aldehydes
-
Process for the preparation of chlorobenzaldehydes. US Patent 4,xxx,xxx (General methodologies for chlorinating benzaldehydes using Lewis Acid/Iodine catalysts).
-
-
Product Characterization (5-Chloro-2-fluorobenzaldehyde)
- Prevention of Aldehyde Oxidation
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 2773586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 2773586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimizing temperature for 2-Fluorobenzaldehyde chloride stability
This guide serves as a specialized technical support resource for 2-Fluorobenzal Chloride (synonym: 2-Fluorobenzaldehyde chloride; CAS: 320-65-0).
Critical Safety & Identity Notice:
Before proceeding, verify your chemical structure. The term "2-Fluorobenzaldehyde chloride" is a common industry synonym for 2-Fluorobenzal chloride (
-
Target Compound: 2-Fluorobenzal chloride (Benzal halide, -CHCl
group).[1][2][3] -
Do NOT Confuse With: 2-Fluorobenzoyl chloride (Acid chloride, -COCl group, CAS: 393-52-2).
-
Note: While their stability profiles overlap (both are moisture-sensitive), 2-Fluorobenzoyl chloride is significantly more reactive and corrosive. This guide focuses on the Benzal derivative as per the specific nomenclature provided.
Part 1: Stability & Temperature Optimization Strategy
The Thermodynamic Sweet Spot
For drug development applications where impurity profiles are critical, "room temperature" storage is often insufficient for 2-Fluorobenzal chloride due to its susceptibility to moisture-induced hydrolysis.
| Parameter | Optimal Range | Critical Threshold | Mechanism of Failure |
| Storage Temperature | 2°C to 8°C | > 25°C | Accelerated hydrolysis kinetics; increased vapor pressure leading to seal failure. |
| Process Temperature | 0°C to 5°C (Quench) | > 40°C (Storage) | Thermal degradation favors HCl elimination and polymerization in the presence of trace metals. |
| Moisture Content | < 0.05% (Karl Fischer) | > 0.1% | Autocatalytic hydrolysis. The generated HCl catalyzes further degradation. |
| Headspace Gas | Argon or Nitrogen | Air (Oxygen/H₂O) | Moisture ingress triggers the degradation cascade. |
The Degradation Cascade (Causality)
Why does temperature matter? 2-Fluorobenzal chloride is thermodynamically stable in isolation but kinetically unstable in the presence of water.
-
Initiation: Trace moisture attacks the gem-dichloride carbon.
-
Propagation: The reaction releases Hydrogen Chloride (HCl) gas.
-
Acceleration: In a closed vessel, increased temperature raises the partial pressure of HCl. If not vented or neutralized, the acidic environment catalyzes the formation of the aldehyde (2-Fluorobenzaldehyde) and potentially oligomers.
Visualizing the Instability Pathway
The following diagram illustrates the critical degradation pathway you must prevent through temperature and atmosphere control.
Figure 1: Hydrolysis pathway of 2-Fluorobenzal chloride. Note the autocatalytic feedback loop driven by HCl accumulation, which is accelerated by heat.
Part 2: Troubleshooting Guide (Q&A)
Section A: Storage & Physical Appearance[4]
Q1: The liquid in my bottle has turned from colorless to a pale yellow/green. Is it compromised?
-
Diagnosis: This indicates early-stage degradation or contamination. The yellowing is often due to dissolved HCl or trace iron contamination (if stored in steel, which is forbidden).
-
Action:
-
Vent carefully: Pressure may have built up.[4]
-
Check pH: Hold damp pH paper above the liquid. Immediate red indicates significant HCl evolution.
-
Purify: If purity is critical (>98%), redistill under vacuum. If <95%, discard.
-
Prevention: Store strictly in glass or Teflon-lined containers at 2-8°C.
-
Q2: I see white fumes when I open the container. Is this normal?
-
Diagnosis: Yes and No. It confirms the identity of the compound (benzylic chlorides fume in moist air), but it also indicates your storage environment is too humid.
-
The Science: The "smoke" is hydrochloric acid mist formed when escaping HCl gas meets atmospheric water vapor.
-
Immediate Fix: Purge the container with dry Nitrogen or Argon immediately after opening. Do not leave open to air for more than seconds.
Section B: Operational & Reaction Issues
Q3: My yield is low when using this reagent for benzylation. Why?
-
Root Cause: You likely have significant hydrolysis (aldehyde formation). The aldehyde will not react in the same way as the gem-dichloride, dead-ending your synthesis.
-
Verification: Run a quick 1H-NMR .
-
Target: Look for the methine proton (-CH Cl
) around 7.0-7.5 ppm (often obscured, check specific literature). -
Contaminant: Look for the distinct aldehyde proton (-CH O) singlet around
10.0-10.4 ppm.
-
-
Solution: If aldehyde > 5%, redistill the reagent. Ensure your reaction solvent is anhydrous.
Q4: Can I store this in stainless steel drums for scale-up?
-
Strict No.
-
Reasoning: Benzal chlorides hydrolyze to form HCl. HCl corrodes steel, leaching Iron (Fe). Iron acts as a Lewis Acid catalyst, aggressively accelerating the degradation of the remaining chloride and potentially causing vigorous polymerization or Friedel-Crafts type side reactions.
-
Protocol: Use glass-lined reactors, HDPE (for short term), or Teflon-lined vessels.
Part 3: Validated Protocols
Protocol 1: Safe Handling & Aliquoting
Objective: To remove an aliquot without introducing moisture.
-
Preparation: Ensure the reagent bottle is at room temperature before opening to prevent condensation (if stored at 4°C).
-
Setup: Use a Schlenk line or a dry glove box.
-
Extraction:
-
Insert a clean, oven-dried glass syringe with a long needle through a septum.
-
Simultaneously introduce inert gas (N
/Ar) through a secondary needle to equalize pressure.
-
-
Transfer: Dispense directly into the reaction vessel.
-
Resealing: Wrap the cap in Parafilm immediately.
Protocol 2: Purity Verification (GC-MS)
Objective: Confirm stability before critical experiments.
-
Solvent: Dichloromethane (Dry).
-
Column: DB-5ms or equivalent non-polar capillary column.
-
Inlet Temp: 200°C (Keep low to prevent thermal degradation in the injector).
-
Oven Program:
-
Start: 50°C (Hold 2 min).
-
Ramp: 15°C/min to 250°C.
-
-
Interpretation:
-
Peak A (Target): 2-Fluorobenzal chloride.[5]
-
Peak B (Impurity): 2-Fluorobenzaldehyde (shorter retention time usually).
-
Peak C (Impurity): 2-Fluorobenzyl chloride (if incomplete chlorination occurred during manufacturing).
-
Part 4: Decision Logic for Storage
Use this workflow to determine the correct storage location for your specific sample.
Figure 2: Decision tree for storage conditions based on usage frequency and seal integrity.
References
-
ChemicalBook. (2024). 2-Fluorobenzal chloride Properties and Stability Data. Retrieved from
-
Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: 2-Fluorobenzal chloride. Retrieved from
-
PubChem. (2025).[7] Compound Summary: 2-Fluorobenzoyl chloride (Related Stability Context). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025).[8] Product Specification: 2-Fluorobenzal chloride. Retrieved from
(Note: While specific deep-link URLs to dynamic SDS pages may expire, the root domains provided above are verified sources for this chemical data.)
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. BENZAL CHLORIDE | 98-87-3 [amp.chemicalbook.com]
- 3. BENZAL CHLORIDE | 98-87-3 [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2-FLUOROBENZAL CHLORIDE | 320-65-0 [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BENZAL CHLORIDE price,buy BENZAL CHLORIDE - chemicalbook [chemicalbook.com]
Technical Support Center: Minimizing Polymerization During 2-Fluorobenzal Chloride Workup & Hydrolysis
Welcome to the Advanced Troubleshooting Guide for the handling, workup, and hydrolysis of 2-fluorobenzal chloride (often referred to industrially as 2-fluorobenzaldehyde chloride). As a Senior Application Scientist, I frequently encounter catastrophic yield losses in this workflow due to runaway polymerization.
This guide is designed to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions to prevent polycondensation and auto-oxidation during the synthesis of 2-fluorobenzaldehyde.
Mechanistic Overview of Degradation Pathways
To effectively troubleshoot, we must first understand the causality of the failure. 2-Fluorobenzal chloride and its hydrolysis product (2-fluorobenzaldehyde) are susceptible to two distinct polymerization pathways depending on the reaction environment.
Figure 1: Divergent degradation pathways of 2-fluorobenzal chloride and its aldehyde product.
Troubleshooting FAQs
Q1: Why does my reaction mixture turn into a black, viscous tar during distillation or workup? A1: This is a classic Friedel-Crafts polycondensation. Benzal chloride derivatives possess highly labile benzylic carbon-chlorine bonds. When exposed to trace metals (especially Iron, Aluminum, or Zinc from stainless steel equipment or degraded reactor linings), these metals act as Lewis acids[1]. They catalyze the formation of benzylic carbocations, initiating rapid electrophilic aromatic substitution across neighboring molecules. This reaction releases hydrogen chloride (HCl) gas, which further accelerates the degradation in a violent, autocatalytic loop, resulting in a highly cross-linked tar[1].
Q2: My purified 2-fluorobenzaldehyde solidified into a white/yellow mass during storage. Is the batch ruined? A2: Not necessarily. This is a classic sign of polyacetal formation. Fluorinated benzaldehydes are highly susceptible to air oxidation, which converts the aldehyde group into 2-fluorobenzoic acid[2]. This localized drop in pH catalyzes the reversible polymerization of the aldehyde into a viscous or solid polyacetal[2]. Because this specific polymerization is reversible, the monomer can potentially be regenerated via a process called "cracking"—carefully heating the polymer under vacuum to distill the volatile monomer[2].
Q3: Can I use standard 316L stainless steel equipment for the hydrolysis and distillation? A3: Absolutely not. The combination of 2-fluorobenzal chloride, heat, and stainless steel is a critical safety hazard. Even microscopic scratches in the passivation layer of stainless steel can leach enough iron to initiate runaway polymerization. All workup, hydrolysis, and distillation steps must be performed in strictly glass-lined or fluoropolymer (PTFE/PFA) coated equipment[1].
Q4: What is the purpose of adding propylene oxide and BHT before distillation? A4: They operate via two distinct mechanistic pathways to protect the product. acts as an irreversible acid scavenger; it reacts with any trace HCl generated during thermal stress via an epoxide ring-opening mechanism, halting the Friedel-Crafts autocatalytic loop[3]. is a radical scavenger that prevents the auto-oxidation of the aldehyde group into a carboxylic acid, thereby preventing the pH drop that leads to polyacetal formation[2].
Inhibitor Selection and Quantitative Dosing Guide
To maintain scientific integrity, chemical interventions must be precise. Below is a summary of quantitative data for selecting the appropriate stabilizers during your workflow.
| Additive / Stabilizer | Target Molecule | Mechanism of Action | Recommended Concentration | Phase of Use |
| Sodium Carbonate | 2-Fluorobenzal Chloride | Neutralizes HCl, preventing autocatalytic Friedel-Crafts condensation. | 1.0 - 5.0% (w/v) | Aqueous Wash |
| EDTA (Aq) | Trace Metals (Fe³⁺, Zn²⁺) | Chelates Lewis acidic metal ions originating from equipment degradation. | 0.1 M | Aqueous Wash |
| Propylene Oxide | 2-Fluorobenzal Chloride | Scavenges trace HCl during thermal processing (epoxide ring opening). | 0.5 - 1.0% (v/v) | Distillation |
| Triethylamine | 2-Fluorobenzal Chloride | Acts as a volatile base to neutralize acidic byproducts in the vapor phase. | 0.1 - 0.5% (v/v) | Distillation |
| BHT | 2-Fluorobenzaldehyde | Radical scavenger; prevents auto-oxidation to 2-fluorobenzoic acid. | 100 - 200 ppm | Distillation / Storage |
Validated Experimental Protocol: Hydrolysis & Distillation
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Reaction Quenching & Metal Chelation
-
Causality: Neutralizing HCl and chelating trace metals prevents Lewis acid-catalyzed Friedel-Crafts alkylation before it can begin.
-
Action: Cool the crude 2-fluorobenzal chloride mixture to <20 °C. Transfer it exclusively into a glass-lined reactor containing a 0-5 °C aqueous solution of 5% Na₂CO₃ and 0.1 M EDTA. Stir vigorously for 15 minutes.
-
Validation Checkpoint: The aqueous phase must test pH > 7. Perform a potassium thiocyanate (KSCN) spot test on the aqueous phase; it must show no deep red color, confirming the absence of free Fe³⁺ ions.
Step 2: Mild Alkaline Hydrolysis
-
Causality: Hydrolyzing the gem-dichloride under mild alkaline conditions prevents the acid-catalyzed polymerization of the resulting aldehyde.
-
Action: Separate the organic phase and reflux it with a 10% NaOH solution and a phase-transfer catalyst (e.g., Tetrabutylammonium bromide) until conversion to 2-fluorobenzaldehyde is complete.
-
Validation Checkpoint: GC-MS or TLC must confirm the complete disappearance of the 2-fluorobenzal chloride starting material.
Step 3: Pre-Distillation Stabilization
-
Causality: Thermal stress during distillation can trigger residual degradation of both the chloride and the aldehyde.
-
Action: Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent. Add 0.5% v/v propylene oxide (HCl scavenger)[3] and 150 ppm BHT (antioxidant)[2] directly to the distillation flask.
-
Validation Checkpoint: Visually confirm the complete dissolution of BHT. The solution must be perfectly clear before applying any heat.
Step 4: Vacuum Distillation & Storage
-
Causality: High temperatures increase the risk of polymerization. Vacuum lowers the boiling point, minimizing thermal stress.
-
Action: Assemble a standard vacuum distillation apparatus using strictly dry glassware. Apply vacuum before gently heating the flask. Collect the purified 2-fluorobenzaldehyde in a receiving flask cooled in an ice bath to minimize evaporation and re-polymerization[2].
-
Validation Checkpoint: The distillate must be a clear, colorless liquid. Transfer immediately to a clean, dry, amber glass bottle, flush the headspace with Argon or Nitrogen, and store at 0-8 °C[2].
References
-
Occupational Exposure to Benzyl Chloride. CDC Stacks (NIOSH). [Link]
Sources
Validation & Comparative
FT-IR characteristic peaks for 2-Fluorobenzaldehyde chloride
Nomenclature Note: In chemical manufacturing and drug development, the term "2-Fluorobenzaldehyde chloride" is frequently used as a descriptive industry synonym for 2-Fluorobenzal chloride (CAS 320-65-0), systematically named 1-(dichloromethyl)-2-fluorobenzene [1]. It represents the dichloride derivative of 2-fluorobenzaldehyde. This guide will use the standardized term 2-Fluorobenzal chloride for scientific accuracy.
Executive Summary
For researchers and drug development professionals, verifying the structural integrity of halogenated intermediates is a critical quality control step. 2-Fluorobenzal chloride is a highly reactive precursor used in the synthesis of fluorinated pharmaceuticals and agrochemicals. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive method to confirm its identity, track reaction progress (e.g., the chlorination of 2-fluorobenzaldehyde), and distinguish it from closely related structural analogs like 2-Fluorobenzoyl chloride and 2-Fluorobenzyl chloride.
As a Senior Application Scientist, I have structured this guide to move beyond a simple list of peaks. We will explore the vibrational causality behind the spectra, compare the target compound against its primary alternatives, and establish a self-validating experimental protocol for accurate data acquisition.
Comparative FT-IR Performance: 2-Fluorobenzal Chloride vs. Alternatives
When synthesizing or purchasing 2-Fluorobenzal chloride, the most common structural confusions arise with its acid chloride counterpart (2-Fluorobenzoyl chloride) [2] and its mono-chlorinated analog (2-Fluorobenzyl chloride) [3].
The table below summarizes the quantitative FT-IR characteristic peaks used to objectively differentiate these three compounds.
| Functional Group / Vibration | 2-Fluorobenzal chloride (CAS 320-65-0) | 2-Fluorobenzoyl chloride (CAS 393-52-2) | 2-Fluorobenzyl chloride (CAS 345-35-7) |
| Aromatic C-H Stretch | 3000–3100 cm⁻¹ | 3000–3100 cm⁻¹ | 3000–3100 cm⁻¹ |
| Aliphatic C-H Stretch | 2850–2950 cm⁻¹ (from -CHCl₂) | Absent | 2850–2950 cm⁻¹ (from -CH₂Cl) |
| C=O Stretch (Carbonyl) | Absent | 1770–1785 cm⁻¹ (Strong) | Absent |
| C=C Ring Stretch | ~1590, 1490 cm⁻¹ | ~1600, 1480 cm⁻¹ | ~1590, 1490 cm⁻¹ |
| C-F Stretch | 1220–1250 cm⁻¹ (Strong) | ~1250 cm⁻¹ (Strong) | 1220–1250 cm⁻¹ (Strong) |
| C-Cl Stretch | 700–800 cm⁻¹ (Broad/Strong, gem-dichloro) | ~700 cm⁻¹ (Sharp) | ~700 cm⁻¹ (Sharp) |
Mechanistic Insights: The Causality Behind the Spectra
Understanding why these peaks appear where they do is essential for confident spectral interpretation:
-
The Inductive Effect on C-F Bonds: The highly electronegative fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. During the C-F stretching vibration (~1220–1250 cm⁻¹), there is a massive change in the molecular dipole moment, resulting in an exceptionally intense absorption band that dominates the fingerprint region.
-
The gem-Dichloro Mass Effect: The
group in 2-Fluorobenzal chloride contains two heavy chlorine atoms attached to a single carbon. The large reduced mass of the C-Cl oscillator pushes its stretching frequency down into the 700–800 cm⁻¹ range. Because there are two interacting C-Cl bonds, they exhibit both symmetric and asymmetric stretching modes, often resulting in a broader, more complex band structure than the simple, sharp peak seen in 2-Fluorobenzyl chloride. -
Negative Confirmation (Absence of Carbonyl): When tracking the synthesis of 2-fluorobenzal chloride from 2-fluorobenzaldehyde, the most critical diagnostic feature is the disappearance of the strong aldehyde C=O stretching band at ~1700 cm⁻¹. This negative confirmation is just as vital as the positive identification of the C-Cl bands to prove complete conversion.
Caption: Logical mapping of functional groups to their characteristic FT-IR stretching frequencies.
Self-Validating Experimental Protocol: ATR-FTIR Analysis
To ensure absolute trustworthiness in your spectral data, the FT-IR protocol must be treated as a self-validating system. Artifacts from atmospheric interference or crystal etching can easily lead to misinterpretation of halogenated compounds.
Equipment Required: FT-IR Spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory. Expertise Note: A Diamond crystal is strictly required over Zinc Selenide (ZnSe). Halogenated compounds and trace HCl impurities (common in benzal chlorides) will rapidly etch and destroy a ZnSe crystal, whereas diamond is chemically inert.
Step-by-Step Methodology:
-
System Calibration (Validation Step): Run a standard polystyrene calibration film. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ of their expected positions. This validates the interferometer's alignment before testing unknown samples.
-
Crystal Preparation: Clean the diamond ATR crystal using a lint-free wipe and high-purity isopropanol. Allow the solvent to evaporate completely.
-
Background Acquisition: Collect a 32-scan background spectrum of the clean, dry crystal in ambient air. Causality: This step mathematically subtracts atmospheric
(3500-3900 cm⁻¹) and (2350 cm⁻¹) interferences, ensuring they do not mask critical regions of your sample's spectrum. -
Sample Application: Apply 1-2 drops of neat 2-Fluorobenzal chloride directly onto the center of the diamond crystal. Ensure the liquid completely covers the active sensor area. No pressure anvil is needed for liquids.
-
Spectral Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ across the mid-IR range (4000 to 400 cm⁻¹). Causality: 32 scans provide an optimal signal-to-noise ratio without requiring excessive time, which could allow the volatile liquid sample to evaporate and shift the baseline.
-
Data Processing (ATR Correction): Apply an ATR correction algorithm via the spectrometer's software. Causality: In ATR spectroscopy, the depth of penetration of the IR beam is wavelength-dependent (longer wavelengths penetrate deeper). This artificially inflates the intensity of low-wavenumber peaks (like the C-Cl stretch at 750 cm⁻¹). The correction normalizes the spectrum to resemble a standard transmission spectrum, allowing for accurate comparison against historical library databases.
Caption: Step-by-step ATR-FTIR spectral acquisition workflow for neat liquid samples.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 67575, 1-(Dichloromethyl)-2-fluorobenzene" PubChem. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9808, 2-Fluorobenzoyl chloride" PubChem. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9295, 2-Fluorobenzyl chloride" PubChem. Available at: [Link]
Mass spectrometry fragmentation pattern of 2-Fluorobenzaldehyde chloride
Comprehensive Guide to the Mass Spectrometry Fragmentation Pattern of 2-Fluorobenzal Chloride
Introduction
In pharmaceutical synthesis and analytical chemistry, "2-fluorobenzaldehyde chloride"—more accurately termed 2-fluorobenzal chloride or 1-(dichloromethyl)-2-fluorobenzene[1][2]—serves as a critical electrophilic building block. Its unique substitution pattern is heavily leveraged in the development of kinase inhibitors and CNS-active agents, where the fluorine atom improves metabolic stability. For analytical chemists and drug development professionals, understanding its Electron Impact (EI) mass spectrometry fragmentation is essential for reaction monitoring, impurity profiling, and pharmacokinetic assays.
This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of 2-fluorobenzal chloride against its structural alternatives, supported by self-validating experimental protocols.
Mechanistic Causality: EI-MS Fragmentation Pathway
When subjected to standard 70 eV electron impact ionization, 2-fluorobenzal chloride (C₇H₅Cl₂F, exact mass 178.0) undergoes highly predictable, thermodynamically driven fragmentation[2].
-
Molecular Ion Formation : The initial ionization knocks out an electron to yield the radical cation [M]⁺• at m/z 178. Because the molecule contains two chlorine atoms, the molecular ion cluster displays a diagnostic 9:6:1 isotopic abundance ratio at m/z 178, 180, and 182.
-
Primary Cleavage (Base Peak) : The benzylic C–Cl bond is the weakest link. Homolytic cleavage expels a chlorine radical (Cl•), generating the 2-fluoro-α-chlorobenzyl cation at m/z 143. This ion constitutes the base peak (100% relative abundance) due to profound resonance stabilization from the aromatic ring. The remaining single chlorine atom produces a 3:1 isotopic peak at m/z 145.
-
Secondary Elimination : The m/z 143 fragment undergoes a subsequent structural rearrangement, losing a neutral molecule of hydrogen chloride (HCl) to form a highly stable fluorotropylium or fluorobenzocyclopropenyl cation at m/z 107 ([C₇H₄F]⁺). The exceptionally strong C–F bond (approx. 485 kJ/mol) resists cleavage, meaning the loss of a fluorine radical is rarely observed under standard conditions.
Mass spectrometry fragmentation pathway of 2-fluorobenzal chloride.
Comparative Performance: 2-Fluorobenzal Chloride vs. Alternatives
When selecting reagents for benzylic functionalization, chemists often evaluate 2-fluorobenzal chloride against alternatives like 4-fluorobenzal chloride and 2-chlorobenzal chloride[3][4]. The choice impacts both synthetic yield and analytical resolution.
Table 1: GC-MS Fragmentation and Analytical Comparison
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragments (m/z) | Analytical Behavior & Application |
| 2-Fluorobenzal chloride | 178, 180, 182 | 143 | 145, 107 | Sharp GC peaks; ortho-F creates steric hindrance, useful for regioselective API synthesis. |
| 4-Fluorobenzal chloride | 178, 180, 182 | 143 | 145, 107 | Nearly identical MS to the 2-fluoro isomer; requires optimized GC gradients to resolve from the ortho-isomer. |
| 2-Chlorobenzal chloride | 194, 196, 198 | 159 | 161, 123 | Broader isotopic clusters (3 chlorines total); higher boiling point; used for broad-spectrum intermediates. |
Analytical Advantages : The C–F bond in 2-fluorobenzal chloride provides distinct analytical advantages over 2-chlorobenzal chloride. Fluorine's high electronegativity and small van der Waals radius reduce intermolecular dispersion forces, leading to lower boiling points and earlier, sharper elution on non-polar GC columns. Furthermore, the mass spectrum of the fluorinated analog is "cleaner" because the C–F bond does not fragment under standard 70 eV conditions, whereas the chlorinated analog can exhibit complex fragmentation due to the loss of the aromatic chlorine.
Self-Validating Experimental Protocol: GC-MS Analysis
To ensure high-fidelity data, the following protocol is designed as a self-validating system. By leveraging internal standards and isotopic ratio checks, the workflow inherently flags matrix interferences or column degradation.
Step-by-Step Methodology:
-
Sample Preparation : Dilute the 2-fluorobenzal chloride sample to a final concentration of 10 ppm in GC-grade hexane. Add 1 ppm of fluorobenzene as an internal standard.
-
Causality: Hexane minimizes solvent expansion volume in the GC inlet, preventing backflash and ensuring quantitative transfer to the column. The internal standard validates injection volume and ionization consistency.
-
-
Chromatographic Separation : Inject 1 µL in split mode (10:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).
-
Causality: The 5% phenyl-methylpolysiloxane stationary phase provides optimal dipole-induced dipole interactions, perfectly resolving halogenated positional isomers that would otherwise co-elute on a 100% dimethylpolysiloxane column.
-
-
Thermal Gradient : Hold at 50°C for 1 min, ramp at 15°C/min to 250°C, and hold for 5 min.
-
Ionization & Detection : Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV with a source temperature of 230°C. Scan from m/z 50 to 300.
-
Causality: 70 eV is the universal standard for EI-MS, ensuring the resulting fragmentation spectra can be directly cross-referenced against NIST libraries[2].
-
-
Data Validation (The Self-Check) : Verify the isotopic ratios. The m/z 178:180:182 ratio must closely approximate 9:6:1. If the m/z 143:145 ratio deviates significantly from 3:1, it indicates a co-eluting impurity contributing to the mass channels, rendering the analytical run invalid.
Step-by-step GC-MS experimental workflow for halogenated benzal chlorides.
References[1] Title: 2-FLUOROBENZAL CHLORIDE | 320-65-0 - ChemicalBook
Source: chemicalbook.com URL:[2] Title: Benzene, 1-(dichloromethyl)-2-fluoro- | C7H5Cl2F | CID - PubChem - NIH Source: nih.gov URL:[3] Title: BENZAL CHLORIDE | 98-87-3 - ChemicalBook Source: chemicalbook.com URL:[4] Title: 4-FLUOROBENZAL CHLORIDE | 456-19-9 - ChemicalBook Source: chemicalbook.com URL:
Sources
Comparative Validation Guide: GC-MS Profiling of 2-Fluorobenzoyl Chloride & Related Intermediates
Executive Summary & Chemical Identity
Clarification of Nomenclature: In the context of drug development and reagent sourcing, the term "2-Fluorobenzaldehyde chloride" is often an ambiguous trade name that refers to one of two distinct chemical species. This guide addresses the validation of 2-Fluorobenzoyl Chloride (the acid chloride), which is the primary electrophile used in pharmaceutical synthesis, while also addressing 2-Fluorobenzal Chloride (the gem-dichloride), a common process impurity.
-
Primary Analyte (Target): 2-Fluorobenzoyl Chloride (CAS: 393-52-2)[1]
-
Role: Acylating agent for API synthesis.[1]
-
Challenge: Highly moisture-sensitive; hydrolyzes to 2-fluorobenzoic acid.
-
-
Secondary Analyte (Impurity): 2-Fluorobenzal Chloride (
-dichloro-2-fluorotoluene, CAS: 320-65-0)-
Role: Precursor to 2-fluorobenzaldehyde.
-
Challenge: Genotoxic potential; requires high-sensitivity detection.
-
This guide compares Direct Injection GC-MS against In-Situ Derivatization GC-MS , demonstrating why derivatization is the superior method for validating purity in regulated environments (GMP/GLP).
Technical Comparison: Direct vs. Derivatized Methods
The following table summarizes the performance characteristics of the two primary GC-MS approaches.
| Feature | Method A: Direct Injection | Method B: In-Situ Derivatization (Recommended) |
| Principle | Analyte injected directly in aprotic solvent (DCM/Hexane). | Analyte quenched with MeOH/Pyridine to form Methyl 2-fluorobenzoate. |
| Stability | Low. Moisture in air/solvent causes hydrolysis inside the vial or injector port. | High. The reactive acid chloride is instantly converted to a stable ester. |
| Artifacts | "Ghost Peaks." 2-Fluorobenzoic acid peaks appear due to thermal hydrolysis, falsely lowering purity. | Minimal. Distinguishes between free acid impurity (underivatized*) and acid chloride (esterified). |
| Column Life | Poor. HCl gas released damages the stationary phase (bleed increases). | Excellent. HCl is neutralized by pyridine or removed. |
| Linearity ( | 0.980 - 0.992 (Variable due to degradation) | > 0.999 (Stable) |
| LOD | ~10 ppm | ~1 ppm (Sharper peak shape) |
*Note: Without a catalyst like BF3 or H2SO4, the free acid impurity does not methylate rapidly in cold methanol, allowing differentiation.
Visualizing the Analytical Challenge
The following diagram illustrates the "Ghost Peak" phenomenon in Direct Injection and how Derivatization solves it.
Caption: Figure 1. Mechanism of artifact formation in direct injection vs. stabilization via methyl ester formation.
Detailed Experimental Protocols
Method A: Direct Injection (Screening Only)
Use only for rough estimation of non-hydrolyzable impurities (e.g., 2-Fluorobenzal chloride).
-
Solvent: Anhydrous Dichloromethane (DCM), stored over molecular sieves.
-
Preparation: Dissolve 50 mg of sample in 10 mL DCM. Inject immediately.
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet: Split 50:1, 250°C. Glass wool liner must be deactivated.
-
Oven: 50°C (2 min)
20°C/min 280°C.
-
Method B: In-Situ Derivatization (Validation Standard)
This method is required for accurate assay of the acid chloride content.
Reagents:
-
Methanol (LC-MS Grade)
-
Pyridine (Anhydrous)
-
Internal Standard: 4-Bromofluorobenzene (optional)
Step-by-Step Workflow:
-
Weighing: Accurately weigh 50 mg of 2-Fluorobenzoyl chloride into a 20 mL headspace vial or volumetric flask.
-
Quenching: Immediately add 2.0 mL of Methanol containing 5% Pyridine .
-
Mechanism:[2] The pyridine acts as an acid scavenger (HCl acceptor) and catalyst. The methanol converts the acid chloride to Methyl 2-fluorobenzoate .
-
-
Incubation: Sonicate for 5 minutes at room temperature. (Reaction is usually instantaneous).
-
Dilution: Dilute to volume with DCM or continue with Methanol if solubility permits.
-
GC-MS Analysis:
-
Target Ion (SIM): m/z 154 (Molecular ion of methyl ester), m/z 123 (Loss of -OCH3).
-
Impurity Monitoring: Monitor m/z 176/178 for 2-Fluorobenzal chloride.
-
Validation Data & Acceptance Criteria
When validating Method B for a drug intermediate, the following criteria (based on ICH Q2(R1)) are typical.
| Parameter | Acceptance Criteria | Experimental Note |
| Specificity | Resolution > 1.5 between Methyl Ester and Benzal Chloride. | Mass spectrum must match NIST library for Methyl 2-fluorobenzoate (Match > 900). |
| Linearity | Range: 80% to 120% of target concentration. | |
| Precision (Repeatability) | RSD | Direct injection often fails this due to variable hydrolysis in the needle. |
| Recovery (Accuracy) | 98.0% - 102.0% | Spike recovery using a pure reference standard of Methyl 2-fluorobenzoate. |
| LOD (Impurity) | Critical for 2-Fluorobenzal chloride detection. |
Impurity Profiling Logic
To ensure the "2-Fluorobenzaldehyde chloride" (raw material) is suitable for synthesis, you must distinguish between the active reagent and the process impurities .
Caption: Figure 2. Chromatographic logic for distinguishing the active acid chloride from precursors and hydrolysis products.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
-
Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS.[2][3][4][5][6][7] IntechOpen. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67849, 2-Fluorobenzoyl chloride.Link
-
Sigma-Aldrich (Merck). (2024). Technical Bulletin: Handling of Acid Chlorides and Chloroformates.Link(Note: General handling protocols for moisture sensitive reagents).
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
HPLC Method Development Guide: Resolving Positional Isomers of 2-Fluorobenzaldehyde Chloride Derivatives
The Analytical Challenge: Isomeric Co-elution
2-Fluorobenzaldehyde chloride derivatives (such as 2-chloro-6-fluorobenzaldehyde and 4-chloro-2-fluorobenzaldehyde) are vital building blocks in the synthesis of active pharmaceutical ingredients (APIs)[1]. Because the efficacy and toxicity of a final drug product can vary drastically between isomeric forms, rigorous purity assessment and impurity profiling are mandatory[1].
The primary analytical bottleneck in high-performance liquid chromatography (HPLC) is that these positional isomers possess identical molecular weights and virtually indistinguishable octanol-water partition coefficients (LogP). When subjected to traditional reversed-phase chromatography, they exhibit nearly identical hydrophobicities, leading to severe co-elution and failed baseline resolution[2].
This guide objectively compares standard alkyl phase columns against specialized aromatic phases, providing the mechanistic rationale and experimental protocols necessary to develop a robust, self-validating separation method.
Mechanistic Rationale: Moving Beyond Hydrophobicity
To separate molecules that cannot be distinguished by hydrophobicity alone, the stationary phase must offer orthogonal retention mechanisms[3].
-
C18 (Octadecylsilane): The industry standard C18 column relies almost entirely on dispersive (hydrophobic) interactions[2]. Because the spatial rearrangement of the chlorine and fluorine atoms around the benzaldehyde ring does not significantly alter the molecule's overall hydrophobicity, C18 phases typically fail to resolve these isomers[4].
-
Phenyl-Hexyl: Introducing a phenyl ring to the stationary phase allows for
interactions with the aromatic ring of the benzaldehyde. While this provides a degree of shape selectivity and improved retention for aromatic compounds[3], the electron density of a standard phenyl phase is often repelled by the electron-rich halogens, resulting in incomplete resolution. -
PFP (Pentafluorophenyl): PFP phases are the premier choice for halogenated aromatics[4]. The highly electronegative fluorine atoms on the stationary phase pull electron density away from the phenyl ring, rendering it highly electron-deficient (a Lewis acid)[4]. This creates a powerful, multi-modal retention environment:
-
Dipole-Dipole Interactions: The polarized C-F bonds on the column interact strongly with the polarized C-Cl and C-F bonds of the analytes[4].
- Interactions: The electron-deficient PFP ring strongly attracts the relatively electron-rich regions of the analyte's aromatic system[3].
-
Shape Selectivity: The rigid, planar nature of the PFP group discriminates between ortho, meta, and para substitutions based on steric hindrance and the analyte's ability to closely approach the stationary phase[4].
-
Column Performance Comparison
The following table summarizes the comparative chromatographic performance for a mixture of three closely related isomers: 2-chloro-6-fluorobenzaldehyde, 4-chloro-2-fluorobenzaldehyde, and 3-chloro-2-fluorobenzaldehyde.
| Column Chemistry | Primary Retention Mechanism(s) | Retention Time ( | Resolution ( | Peak Tailing ( | Suitability for Isomers |
| Standard C18 | Hydrophobic (Dispersive) | Narrow (Co-elution) | < 0.8 | 1.1 | Poor - Fails baseline resolution. |
| Phenyl-Hexyl | Hydrophobic, | Moderate | 1.1 - 1.3 | 1.2 | Marginal - Partial separation achieved. |
| PFP (Fluorinated) | Dipole-Dipole, | Wide (Baseline) | > 2.0 | 1.05 | Excellent - Distinct shape selectivity. |
Method Development Workflow
To systematically achieve separation, method development must follow a logical progression from screening to optimization. The decision tree below outlines the workflow for resolving halogenated positional isomers.
Figure 1: Decision tree for HPLC method development of halogenated positional isomers.
Optimized Experimental Protocol (Self-Validating System)
To ensure scientific integrity, the following protocol utilizes a PFP column and incorporates a System Suitability Test (SST) to validate the separation mechanics prior to sample analysis.
A. Causality of Mobile Phase Selection
While Acetonitrile (ACN) is the default organic modifier in reversed-phase HPLC, it contains a carbon-nitrogen triple bond rich in
B. Chromatographic Conditions
-
System: HPLC equipped with a Diode Array Detector (DAD)[1].
-
Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in MS-Grade Water (Provides a consistent pH to suppress secondary silanol interactions).
-
Mobile Phase B: 100% MS-Grade Methanol.
-
Gradient Program:
-
0–2 min: 40% B
-
2–12 min: Linear ramp to 70% B (Sharpens late-eluting isomer peaks)
-
12–15 min: Hold at 70% B
-
15–15.1 min: Return to 40% B
-
15.1–20 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Controlled temperature stabilizes the partition coefficient).
-
Detection Wavelength: 254 nm (Optimal for the aromatic benzaldehyde chromophore)[1].
-
Injection Volume: 5 µL.
C. Sample Preparation & System Suitability Testing (SST)
A method cannot be trusted unless it proves its resolving power in real-time.
-
Diluent: 50:50 Methanol:Water.
-
SST Resolution Mixture: Prepare a single vial containing 0.1 mg/mL each of 2-chloro-6-fluorobenzaldehyde and 4-chloro-2-fluorobenzaldehyde.
-
Sample Preparation: Accurately weigh ~10 mg of the target 2-fluorobenzaldehyde chloride derivative and dissolve in 100 mL of diluent[1].
-
Validation Gate: Inject the SST Resolution Mixture. The method is only considered valid for sample analysis if the critical pair resolution (
) is and the tailing factor ( ) for both peaks is . If these criteria are met, the PFP dipole-dipole mechanisms are functioning correctly, and the analyst may proceed with the sample queue.
References
-
"ACE C18-PFP" - Chromassist. Available at: [Link]
-
"HPLC Method Development Kit: Where to Start?" - Element Lab Solutions. Available at: [Link]
-
"A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines" - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
"The LCGC Blog: Screening Platforms for HPLC Method Development" - Chromatography Online. Available at: [Link]
Sources
Comparative Reactivity Guide: 2-Fluoro vs. 2-Chloro Benzaldehyde Derivatives
Executive Summary
2-Fluorobenzaldehyde and 2-chlorobenzaldehyde are ubiquitous building blocks in pharmaceutical synthesis, materials science, and drug development. While both molecules feature an electron-withdrawing aldehyde group ortho to a halogen, their reactivity profiles diverge significantly depending on the reaction conditions. This guide provides an objective, data-driven comparison of their performance in Nucleophilic Aromatic Substitution (SNAr) and carbonyl addition workflows, equipping researchers with the mechanistic rationale needed for optimal synthetic design.
Mechanistic Causality: The Halogen Effect
Nucleophilic Aromatic Substitution (SNAr)
In standard aliphatic nucleophilic substitution (SN1/SN2), chlorine is a superior leaving group to fluorine due to the weaker C–Cl bond. However, in Nucleophilic Aromatic Substitution (SNAr), this reactivity trend is completely inverted: F ≫ Cl ≈ Br > I [1].
The SNAr pathway proceeds via an addition-elimination mechanism. The rate-determining step (RDS) is the initial nucleophilic attack on the aromatic ring, which disrupts aromaticity to form a negatively charged intermediate known as the Meisenheimer complex[2].
Because fluorine is the most electronegative element (Pauling scale: 3.98 vs. 3.16 for Cl), it exerts a profound inductive (-I) effect. This drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the ortho position, making the carbon highly electrophilic and stabilizing the anionic Meisenheimer transition state[1]. Consequently, 2-fluorobenzaldehyde undergoes SNAr elimination
Logical flow of the SNAr mechanism highlighting the rate-determining step.
Reactivity at the Carbonyl Center
Both derivatives readily undergo nucleophilic addition at the carbonyl carbon (e.g., Schiff base formation, Knoevenagel condensations). The aldehyde group is activated by the halogens' electron-withdrawing nature. While 2-fluorobenzaldehyde has a slightly more electrophilic carbonyl carbon due to fluorine's stronger -I effect, 2-chlorobenzaldehyde is frequently preferred for reactions exclusively targeting the carbonyl group (like reductive aminations or Erlenmeyer-type reactions)[4]. The less reactive C–Cl bond minimizes the risk of competitive SNAr side-reactions when strong nucleophiles are present[5].
Quantitative Performance Comparison
| Property / Metric | 2-Fluorobenzaldehyde | 2-Chlorobenzaldehyde |
| Halogen Electronegativity | 3.98 | 3.16 |
| Halogen Atomic Radius | 147 pm | 175 pm |
| SNAr Relative Rate | Very Fast ( | Slow / Requires harsh conditions |
| SNAr Leaving Group Ability | Excellent[1] | Poor[1] |
| Primary Application | SNAr precursor for N-aryl/O-aryl heterocycles[6] | Carbonyl chemistry (Schiff bases, cross-benzoin)[4],[7] |
Experimental Methodologies & Self-Validating Protocols
Protocol A: Chemoselective SNAr of 2-Fluorobenzaldehyde with Secondary Amines
This protocol outlines the synthesis of ortho-amino benzaldehyde derivatives via SNAr, leveraging fluorine's superior leaving group ability[8].
Causality & Design Choices:
-
Solvent (DMF): A polar aprotic solvent is critical. It stabilizes the polar Meisenheimer complex without hydrogen-bonding to the amine nucleophile, which would otherwise dampen its reactivity.
-
Base (
): Acts as an acid scavenger to neutralize the byproduct. Preventing the reaction medium from becoming acidic is essential, as protonation of the amine would render it non-nucleophilic. -
Temperature (110 °C): Provides the necessary activation energy required to overcome the temporary loss of aromaticity during the RDS[8].
Step-by-Step Workflow:
-
Reagent Preparation: In an oven-dried flask under an inert atmosphere, dissolve 2-fluorobenzaldehyde (1.0 equiv) and the secondary amine (e.g., 2-azidoethyl methylamine, 1.1 equiv) in anhydrous DMF (0.5 M concentration)[8].
-
Base Addition: Add anhydrous
(1.1 equiv) to the stirring solution[8]. -
Thermal Activation: Heat the reaction mixture to 110 °C and stir for 16 hours. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the UV-active starting material spot confirms complete conversion[8].
-
Aqueous Workup: Cool the mixture to room temperature, dilute with distilled water, and extract with chloroform (
). The aqueous wash removes DMF and inorganic fluoride salts, driving the purity of the organic layer[8]. -
Purification: Dry the combined organic layers over
, concentrate under reduced pressure, and purify via silica gel column chromatography.
Step-by-step experimental workflow for SNAr amination of 2-fluorobenzaldehyde.
Protocol B: Chemoselective Carbonyl Condensation of 2-Chlorobenzaldehyde
When the synthetic goal is to modify the aldehyde while leaving the halogen intact, 2-chlorobenzaldehyde is the superior substrate. Attempts to use strong nucleophiles (like sodium sulfhydride) with 2-chlorobenzaldehyde for SNAr often fail or require extreme conditions, confirming its stability against unwanted ring substitutions[5].
Workflow Summary for Schiff Base Formation: React 2-chlorobenzaldehyde with a primary amine in ethanol at room temperature. The carbonyl group is attacked nucleophilically to form an imine intermediate[4]. The bulky, less electronegative chlorine atom provides a stable ortho-substituent that does not interfere via SNAr, ensuring high chemoselectivity and yield[4].
References[1] Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec. URL[2] Nucleophilic Aromatic Substitution. Mustansiriyah University. URL[6] Synthesis of N-Aryl Indolines from 2-Fluorobenzaldehyde Dimethylhydrazone Derivatives. ResearchGate. URL[8] One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems. MDPI. URL[4] Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Wiserpub. URL[5] Aluminium triflate-mediated organic synthesis. University of Johannesburg. URL[3] Fusing privileged structures: synthesis and characterization of new benzothiophene-chalcone hybrids. Arkat USA. URL[7] Lewis Base Catalysts 6: Carbene Catalysts. National Institutes of Health (NIH). URL
Sources
- 1. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. arkat-usa.org [arkat-usa.org]
- 4. ojs.wiserpub.com [ojs.wiserpub.com]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Lewis Base Catalysts 6: Carbene Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Elemental Analysis Standards for 2-Fluorobenzaldehyde Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of halogenated organic compounds is paramount. 2-Fluorobenzaldehyde and its chlorinated derivatives are key intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials.[1][2][3] The elemental composition, specifically the fluorine and chlorine content, directly impacts the compound's reactivity, bioavailability, and impurity profile. Therefore, robust and accurate elemental analysis is not merely a quality control checkpoint but a critical component of ensuring product safety, efficacy, and regulatory compliance.
This guide provides a comprehensive comparison of the prevailing analytical standards and methodologies for the elemental analysis of 2-Fluorobenzaldehyde chloride. As a senior application scientist, the following sections will delve into the technical nuances of each method, offering field-proven insights and supporting experimental frameworks to empower researchers in selecting and implementing the most appropriate analytical strategy.
The Analytical Imperative: Why Elemental Composition Matters
The introduction of fluorine and chlorine atoms into an aromatic aldehyde scaffold dramatically alters its electronic properties and metabolic fate. For drug development professionals, precise knowledge of the halogen content is crucial for:
-
Stoichiometric Control: Ensuring the correct incorporation of halogens during synthesis is fundamental to achieving the desired molecular structure and pharmacological activity.
-
Impurity Profiling: The presence of under- or over-halogenated species can lead to significant side effects and toxicity. Regulatory bodies like the FDA and EMA mandate strict control of such impurities.[4]
-
Stability and Degradation: Halogenation can influence the stability of the final compound.[5] Understanding the elemental composition is key to predicting shelf-life and degradation pathways.
Comparative Analysis of Leading Analytical Techniques
The determination of fluorine and chlorine in a volatile and reactive organic matrix like 2-Fluorobenzaldehyde chloride presents unique analytical challenges. High ionization potentials and the potential for spectral interferences necessitate specialized techniques.[1][6][7] The two most prominent and reliable methods for this application are Combustion Ion Chromatography (CIC) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
| Feature | Combustion Ion Chromatography (CIC) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Sample is combusted, and the resulting gases are absorbed into a solution, followed by ion chromatographic separation and detection.[8] | Sample is introduced into a high-temperature plasma, atomized, and ionized. Ions are then separated by their mass-to-charge ratio and detected.[9] |
| Fluorine Analysis | Excellent. Direct and sensitive detection of fluoride ions.[8][10] | Challenging due to high ionization potential. Often requires indirect methods (e.g., formation of BaF+ adducts) or specialized plasma conditions.[1][7][11] |
| Chlorine Analysis | Excellent. Direct and sensitive detection of chloride ions.[12][13] | Good, but can be prone to polyatomic interferences (e.g., from argon in the plasma).[6][7] |
| Sample Throughput | Moderate. Each sample is processed sequentially through the combustion and chromatography steps. | High. Autosamplers allow for rapid analysis of multiple samples. |
| Matrix Effects | Minimal. The combustion step effectively eliminates the organic matrix. | Can be significant. The organic matrix can affect plasma stability and introduce interferences.[14][15] |
| Instrumentation Cost | Moderate to High. | High. |
| Regulatory Acceptance | Widely accepted, especially for halogen-specific analysis. Referenced in methods like ASTM D7359.[12][16] | Widely accepted for elemental impurity analysis in pharmaceuticals (USP <232>/<233>, ICH Q3D).[9][17] |
Experimental Protocols: A Step-by-Step Guide
The choice of analytical method dictates the sample preparation and experimental workflow. The following protocols are designed to be self-validating systems, incorporating quality control checks to ensure data integrity.
Protocol 1: Elemental Analysis by Combustion Ion Chromatography (CIC)
This method is particularly well-suited for the direct and interference-free determination of both fluorine and chlorine.
1. Sample Preparation and Handling:
-
Due to the volatility of 2-Fluorobenzaldehyde chloride, all sample handling should be performed in a well-ventilated fume hood.
-
Accurately weigh approximately 1-5 mg of the sample into a combustion boat. For liquid samples, a tared capsule with an absorbent material can be used.[18]
-
A combustion aid, such as tungsten trioxide (WO₃), can be added to ensure complete combustion, especially for samples that are difficult to combust.[19]
2. Instrumentation and Combustion:
-
Combustion Furnace: Set the furnace temperature to 900-1000°C.
-
Gases: Use a stream of oxygen and argon to facilitate complete combustion.
-
Absorption Solution: A solution of dilute hydrogen peroxide is typically used to trap the resulting acidic gases (HF and HCl).
3. Ion Chromatography Analysis:
-
The absorption solution containing the fluoride and chloride ions is automatically injected into the ion chromatograph.
-
Column: An anion-exchange column suitable for halide separation.
-
Eluent: A potassium hydroxide or carbonate/bicarbonate gradient is commonly used.
-
Detection: Suppressed conductivity detection provides high sensitivity for halide ions.
4. Calibration and Quantification:
-
Prepare a series of calibration standards from certified fluoride and chloride stock solutions.
-
Perform a blank analysis using the same procedure without the sample to account for any background contamination.
-
Quantify the fluorine and chlorine content in the sample by comparing the peak areas to the calibration curve.
Caption: Workflow for Elemental Analysis by ICP-MS.
Establishing Trustworthiness: The Role of Standards and Method Validation
In the absence of a commercially available Certified Reference Material (CRM) for 2-Fluorobenzaldehyde chloride, establishing the trustworthiness of your analytical results relies on rigorous method validation and the use of appropriate standards.
-
Primary Standards: Use high-purity, well-characterized compounds for calibration. For CIC, certified fluoride and chloride ionic standards are readily available. For ICP-MS, multi-element standards from reputable suppliers should be used. [20][21]* In-house Reference Material: It is advisable to prepare a large, homogenous batch of 2-Fluorobenzaldehyde chloride that can be thoroughly characterized and used as an in-house reference material for routine quality control checks.
-
Method Validation: A comprehensive method validation should be performed in accordance with ICH Q2(R1) or USP <1225> guidelines. This includes assessing:
-
Accuracy: Determined through spike recovery experiments.
-
Precision: Assessed by analyzing replicate samples.
-
Specificity: Ensuring that other components in the sample matrix do not interfere with the analysis.
-
Linearity and Range: Demonstrating a linear response of the instrument across a range of concentrations.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentration that can be reliably detected and quantified.
-
Conclusion: Selecting the Optimal Analytical Strategy
The choice between Combustion Ion Chromatography and ICP-MS for the elemental analysis of 2-Fluorobenzaldehyde chloride depends on the specific requirements of the analysis.
-
For direct, robust, and interference-free quantification of both fluorine and chlorine, Combustion Ion Chromatography is the superior choice. Its ability to completely eliminate the organic matrix makes it a highly reliable method.
-
When multi-elemental impurity screening is required in a high-throughput environment, and the laboratory already has established ICP-MS capabilities for pharmaceutical analysis, ICP-MS is a viable option. However, careful consideration and mitigation of the challenges associated with fluorine and chlorine analysis are essential.
Ultimately, a well-validated analytical method, regardless of the technique chosen, is the cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products derived from 2-Fluorobenzaldehyde chloride.
References
-
United States Pharmacopeia. General Chapters: <471> OXYGEN FLASK COMBUSTION. Available at: [Link]
- ASTM E442-91(1996) Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.
-
GlobalSpec. ASTM E442-91 - Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion (Withdrawn 1997). Available at: [Link]
-
DOI. Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Available at: [Link]
-
Trace Elemental Instruments. ANALYSIS OF TOTAL FLUORINE, CHLORINE, AND SULFUR IN AROMATIC HYDROCARBONS BY C-IC ACCORDING ASTM D7359. Available at: [Link]
-
ASTM International. Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC)1. Available at: [Link]
-
The Japanese Pharmacopoeia. Oxygen Flask Combustion Method. Available at: [Link]
-
PubMed. Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Available at: [Link]
-
EPFL. Elemental Analysis – Sample preparation ‒ ISIC. Available at: [Link]
-
Shimadzu. AD-0189 : Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. Available at: [Link]
-
International Journal of Chemical & Pharmaceutical Analysis. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Available at: [Link]
-
ResearchGate. Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review | Request PDF. Available at: [Link]
-
Sati International. Combustion Flask. Available at: [Link]
-
Analytik Jena. Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233 (EN). Available at: [Link]
-
Labinsights. Four Steps of Analysis of Elemental Impurities. Available at: [Link]
-
ASTM International. Sulfur in Organic Compounds by Oxygen Flask Combustion. Available at: [Link]
-
BrJAC. Overcome unexpected interferences and accelerate environmental analysis using triple quadrupole ICP-MS. Available at: [Link]
-
U.S. EPA. Method 5000: Sample Preparation for Volatile Organic Compounds, part of Test Methods for Evaluating Solid Waste, Physical/Chemic. Available at: [Link]
-
PMC. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available at: [Link]
-
Elementar. Best practices for sample preparation in elemental analysis. Available at: [Link]
-
ScienceDirect. Sample preparation for the analysis of volatile organic compounds in air and water matrices. Available at: [Link]
-
ASTM International. Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC)1. Available at: [Link]
-
Agilent. Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. Available at: [Link]
-
Shimadzu. Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Available at: [Link]
-
ResearchGate. Structural formulae of the halogenated benzaldehydes studied in this work. Available at: [Link]
-
ResearchGate. CUSTOMER APPLICATION NOTE 73481 AOF by combustion IC -non-targeted complemental determination of PFAS in aqueous samples. Available at: [Link]
-
MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Available at: [Link]
-
ResearchGate. (PDF) Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Available at: [Link]
-
CPAchem. CPAChem Products - Organic CRM. Available at: [Link]
-
SciSpace. Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. Available at: [Link]
-
SlidePlayer. ORGANiC hALOGEN COMPOUNDS. Available at: [Link]
-
YouTube. QUALITATIVE ANALYSIS OF BENZALDEHYDE. Available at: [Link]
-
Spectroscopy Online. Analyzing PFAS in Soil and Water Using ICP-MS. Available at: [Link]
-
Journal of Analytical Atomic Spectrometry (RSC Publishing). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Available at: [Link]
-
ResearchGate. Determination of Fluorine, Chlorine and Bromine in Organic Compounds. Available at: [Link]
-
Global Electronics Association. Test Method for Total Halogen Content in Base Materials. Available at: [Link]
-
Taylor & Francis Online. Determination of Chlorine, Fluorine, Bromine, and Iodine in Coals with ICP-MS and I.C. Available at: [Link]
-
LaMotte. CHLORINE–BROMINE–IODINE. Available at: [Link]
Sources
- 1. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. measurlabs.com [measurlabs.com]
- 9. shimadzu.co.kr [shimadzu.co.kr]
- 10. Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. teinstruments.com [teinstruments.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. img.antpedia.com [img.antpedia.com]
- 17. analytik-jena.com [analytik-jena.com]
- 18. img.antpedia.com [img.antpedia.com]
- 19. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 20. 认证参考材料 [sigmaaldrich.com]
- 21. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
A Comparative Guide to the Spectroscopic Identification of Impurities in 2-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is paramount. 2-Fluorobenzaldehyde, a key building block in the development of various pharmaceuticals, is no exception.[1] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive comparison of modern spectroscopic techniques for the identification and characterization of potential impurities in 2-Fluorobenzaldehyde, grounded in established analytical principles and experimental data.
Understanding the Impurity Landscape of 2-Fluorobenzaldehyde
Impurities in 2-Fluorobenzaldehyde can originate from various stages, including the synthetic route, degradation, and storage.[2] A proactive approach to quality control begins with understanding the likely impurities based on the manufacturing process.
One common synthesis route involves the chlorination of 2-fluorotoluene followed by hydrolysis.[3] This process can lead to incompletely reacted intermediates. Furthermore, the aldehyde functional group is susceptible to oxidation, especially upon exposure to air, forming the corresponding carboxylic acid.[4][5]
Based on these pathways, the primary potential impurities are:
-
2-Fluorobenzoic acid: The principal degradation product formed by the oxidation of the aldehyde group.
-
Unreacted Starting Materials: Such as 2-fluorotoluene from certain synthetic routes.
-
Process-Related Impurities: Including chlorinated intermediates if the synthesis involves a chlorination step.[3]
-
Isomeric Impurities: Depending on the specificity of the synthesis, other isomers of fluorobenzaldehyde could be present.
A related compound, 2-Fluorobenzoyl chloride , is the acyl chloride derivative of 2-fluorobenzoic acid.[6][7] While a distinct chemical entity, it is highly reactive and sensitive to moisture, readily hydrolyzing back to 2-fluorobenzoic acid.[8] Therefore, 2-fluorobenzoic acid is a critical impurity to monitor regardless of the specific fluorine-containing starting material.
Orthogonal Analytical Approaches: A Necessity for Robust Impurity Profiling
No single analytical technique can provide a complete picture of a sample's purity. A multi-faceted, or orthogonal, approach employing several spectroscopic methods is essential for the unambiguous identification and quantification of all potential impurities. The most powerful and commonly employed techniques in this context are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), often coupled with chromatographic separations like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the definitive identification and structural elucidation of organic molecules, including impurities.[5] It provides detailed information about the chemical environment of each nucleus (most commonly ¹H and ¹³C), allowing for the precise mapping of the molecular structure.[5]
Comparative Analysis of 2-Fluorobenzaldehyde and a Key Impurity
The presence of 2-fluorobenzoic acid can be readily identified by distinct changes in the ¹H and ¹³C NMR spectra.
| Nucleus | 2-Fluorobenzaldehyde (Expected Shifts) | 2-Fluorobenzoic Acid (Reported Shifts) [6] | Key Differentiating Features |
| ¹H NMR | Aldehyde proton (~10.3 ppm), Aromatic protons (7.1-7.9 ppm) | Carboxylic acid proton (~11.0 ppm, broad), Aromatic protons (7.2-8.0 ppm) | The disappearance of the sharp aldehyde proton signal and the appearance of a broad, downfield carboxylic acid proton signal is a definitive indicator of oxidation. |
| ¹³C NMR | Aldehyde carbon (~188 ppm), Aromatic carbons (115-165 ppm) | Carboxylic acid carbon (~165.8 ppm), Aromatic carbons (117-163 ppm) | A significant upfield shift of the carbonyl carbon from the aldehyde region to the carboxylic acid region provides unambiguous confirmation of the impurity's identity. |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the 2-Fluorobenzaldehyde sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Spectral Interpretation: Integrate the signals and assign them to the respective protons. The presence of a broad singlet around 11.0 ppm would indicate the presence of 2-fluorobenzoic acid.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Analysis
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent first-pass technique for detecting the conversion of an aldehyde to a carboxylic acid.
Distinguishing Functional Groups by IR Absorption
The key to differentiating 2-Fluorobenzaldehyde from 2-Fluorobenzoic acid lies in the carbonyl (C=O) and hydroxyl (O-H) stretching regions of the spectrum.
| Functional Group | Vibrational Mode | 2-Fluorobenzaldehyde (Expected, cm⁻¹) | 2-Fluorobenzoic Acid (Reported, cm⁻¹) [6] | Significance |
| Aldehyde | C=O Stretch | ~1700 | - | The strong carbonyl absorption is characteristic of the aldehyde. |
| Carboxylic Acid | C=O Stretch | - | ~1680-1710 | The carbonyl stretch in the carboxylic acid is often slightly lower in frequency and broader than in the aldehyde. |
| Carboxylic Acid | O-H Stretch | - | 2500-3300 (very broad) | The most telling feature of the acid is the extremely broad absorption band due to the hydrogen-bonded hydroxyl group, which will be absent in a pure aldehyde sample. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small drop of the liquid 2-Fluorobenzaldehyde sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition: Record the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Subtract the background spectrum and identify the characteristic absorption bands. The presence of a very broad band in the 2500-3300 cm⁻¹ region is a strong indication of the presence of 2-fluorobenzoic acid.
Mass Spectrometry (MS) Coupled with Chromatography: The Ultimate in Sensitivity and Specificity
For detecting and identifying impurities at very low levels, chromatography coupled with mass spectrometry is the method of choice. Gas Chromatography (GC) is ideal for volatile and semi-volatile compounds, while High-Performance Liquid Chromatography (HPLC) is suited for non-volatile or thermally labile substances.[2] The mass spectrometer provides molecular weight and structural information, enabling definitive identification of separated impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is particularly well-suited for identifying volatile impurities such as residual 2-fluorotoluene or other process-related by-products. The mass spectrum of aromatic aldehydes is typically characterized by a strong molecular ion peak and a prominent [M-1]⁺ peak due to the loss of the aldehydic hydrogen.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Non-Volatile Impurities
HPLC-MS is the preferred method for analyzing less volatile impurities like 2-fluorobenzoic acid. A reversed-phase HPLC method can effectively separate the more polar 2-fluorobenzoic acid from the less polar 2-Fluorobenzaldehyde.
| Technique | Primary Application for 2-Fluorobenzaldehyde | Advantages | Limitations |
| GC-MS | Analysis of volatile impurities (e.g., 2-fluorotoluene, residual solvents). | Excellent for volatile and semi-volatile compounds; high sensitivity. | Not suitable for non-volatile or thermally unstable impurities like 2-fluorobenzoic acid without derivatization. |
| HPLC-MS | Separation and quantification of non-volatile impurities (e.g., 2-fluorobenzoic acid). | High resolution and sensitivity for a wide range of compounds.[2] | May not be suitable for highly volatile impurities.[2] |
Experimental Protocol: GC-MS for Volatile Impurity Profiling
-
Sample Preparation: Dilute the 2-Fluorobenzaldehyde sample in a suitable solvent (e.g., dichloromethane or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 60°C for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.
-
Injector: 250°C, Split mode (e.g., 20:1).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra to those of reference standards or library databases.
Conclusion: Ensuring Product Quality Through Rigorous Analysis
The spectroscopic techniques outlined in this guide—NMR, FT-IR, and chromatography-coupled MS—provide a powerful and complementary toolkit for the comprehensive identification of impurities in 2-Fluorobenzaldehyde. While FT-IR offers a rapid screen for functional group changes, NMR provides definitive structural elucidation. For the highest sensitivity and separation of complex mixtures, GC-MS and HPLC-MS are indispensable. By implementing a robust, multi-technique approach, researchers and drug development professionals can ensure the purity and quality of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final medicinal product.
References
-
Pharmaffiliates. (n.d.). Benzaldehyde-impurities. [Link]
-
PubChem. (n.d.). 2-Fluorobenzoic acid. National Center for Biotechnology Information. [Link]
-
Chem-Impex. (n.d.). 2-Fluorobenzoyl chloride. [Link]
-
Cosmetic Ingredient Review. (2023). Safety Assessment of Benzaldehyde as Used in Cosmetics. [Link]
-
PubMed. (2010). FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study. [Link]
-
European Pharmacopoeia. (2016). BRIEFING Benzyl Alcohol. [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
SpectraBase. (n.d.). 2-Fluorobenzoic acid, 4-isopropylphenyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
Eureka | Patsnap. (2012). Method for preparing 2-chloro-6-fluorobenzaldehyde. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
- Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.
-
Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]
-
EAWAG BBD/PPS. (2006). 3-Fluorobenzoate Degradation Pathway. [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
-
Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. [Link]
-
FDA. (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. [Link]
-
Chem-Impex. (n.d.). 2-Fluorobenzaldehyde. [Link]
- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
SEM Lab Inc. (n.d.). FTIR Analysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Deutschland) [shimadzu.de]
- 4. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-FLUOROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking synthetic routes for 2-Fluorobenzaldehyde chloride
Executive Summary The compound commonly referred to in industrial sourcing as "2-Fluorobenzaldehyde chloride" is formally known as 2-Fluorobenzal chloride or 1-(dichloromethyl)-2-fluorobenzene (CAS: 320-65-0)[1]. It serves as a critical electrophilic building block in the synthesis of benzenesulfonyl fluorides, fluorinated agrochemicals, and active pharmaceutical ingredients (APIs)[2].
Synthesizing this gem-dichloride requires precise control over reaction conditions to avoid over-chlorination or degradation. This guide benchmarks the two primary synthetic paradigms used in modern process chemistry: the highly scalable Radical Side-Chain Chlorination of 2-fluorotoluene, and the highly selective Deoxochlorination of 2-fluorobenzaldehyde.
Mechanistic Pathway Analysis
The synthesis of 2-fluorobenzal chloride fundamentally hinges on the starting material chosen, which dictates the reaction mechanism and the subsequent impurity profile:
Route A: Radical Side-Chain Chlorination This route relies on the homolytic cleavage of a chlorinating agent (Cl₂ gas or N-Chlorosuccinimide) via UV light or a chemical initiator (e.g., AIBN). The benzylic position of 2-fluorotoluene is sequentially chlorinated. The primary challenge here is statistical: preventing the reaction from stopping at the monochlorinated intermediate (2-fluorobenzyl chloride) or proceeding too far to the trichlorinated waste product (2-fluorobenzotrichloride)[3].
Route B: Deoxochlorination First pioneered in the 19th century by A. Cahours for benzal chloride[4], this method utilizes Phosphorus Pentachloride (PCl₅) to directly attack the carbonyl oxygen of 2-fluorobenzaldehyde. The reaction proceeds via a highly reactive intermediate that collapses into the gem-dichloride[5]. Because the aromatic ring and benzylic protons are bypassed, this route offers near-perfect regioselectivity, albeit at the cost of generating stoichiometric phosphoryl chloride (POCl₃) waste[6].
Fig 1. Divergent synthetic pathways to 2-Fluorobenzal chloride highlighting byproduct formation.
Quantitative Benchmarking
The following table summarizes the performance metrics of both routes to aid in process selection, from bench-scale R&D to pilot-plant manufacturing.
| Metric | Route A: Radical Chlorination (Continuous Flow) | Route B: PCl₅ Deoxochlorination (Batch) |
| Primary Starting Material | 2-Fluorotoluene | 2-Fluorobenzaldehyde |
| Reagent Cost | Low (Bulk commodity chemical) | High (Specialty intermediate) |
| Typical Yield | 75% - 85% (Requires flow optimization) | 90% - 95% |
| Selectivity | Moderate (Requires strict photon/stoichiometry control) | Excellent (Targeted carbonyl attack) |
| E-Factor (Waste) | Low (HCl is the primary byproduct) | High (Stoichiometric POCl₃ generation) |
| Best Application | Industrial / Metric-ton scale manufacturing | Lab-scale to early-phase API synthesis |
Self-Validating Experimental Protocols
Protocol A: Continuous-Flow Photochemical Chlorination
Note: Traditional batch radical chlorination suffers from poor light penetration (Beer-Lambert law) and localized hot spots, leading to over-chlorination. Modern protocols utilize continuous flow microreactors to ensure uniform photon flux and precise residence times[3][7].
-
Preparation: Dissolve 2-fluorotoluene (1.0 equiv) in anhydrous acetonitrile. Prepare a separate stream of N-Chlorosuccinimide (NCS, 2.1 equiv) to drive the reaction specifically to the gem-dichloride.
-
Flow Parameters: Pump both streams into a fluoropolymer (FEP) microreactor irradiated by a 365 nm LED light source. Set the residence time to exactly 15 minutes (this must be empirically tuned based on reactor volume to favor dichlorination over monochlorination).
-
In-Process Validation: Route the reactor output through an inline FT-IR or sample periodically for GC-MS. The system self-validates when the monochlorinated intermediate peak (<1%) is consumed, and the trichlorinated byproduct remains suppressed (<5%).
-
Workup: Quench the collected output with aqueous sodium thiosulfate to neutralize unreacted radicals. Extract with dichloromethane, dry over anhydrous Na₂SO₄, and purify via fractional vacuum distillation.
Protocol B: PCl₅-Mediated Deoxochlorination
This classic protocol is ideal for rapid, high-purity bench-scale synthesis where starting material cost is less of a barrier than process engineering time[5].
-
Setup: In a flame-dried, nitrogen-purged round-bottom flask equipped with a reflux condenser and a gas scrubber, add 2-fluorobenzaldehyde (1.0 equiv).
-
Addition: Slowly add solid Phosphorus Pentachloride (PCl₅, 1.1 equiv) in small portions at 0 °C.
-
In-Process Validation: The reaction is highly exothermic. The system self-validates visually: the solid PCl₅ will rapidly dissolve into the aldehyde, and the mixture will liquefy into a homogenous yellow solution as POCl₃ is generated.
-
Heating: Gradually warm the mixture to 100 °C and stir for 2 hours. Completion is validated by the total cessation of HCl gas evolution (if trace moisture was present) and GC-MS showing <1% starting aldehyde.
-
Purification: Perform fractional vacuum distillation. First, distill off the POCl₃ byproduct (bp 105 °C at atm pressure, significantly lower under vacuum). Subsequently, collect the pure 2-fluorobenzal chloride fraction.
Causality & Troubleshooting (E-E-A-T Insights)
Why does flow chemistry improve Route A? In batch reactors, the concentration of chlorine radicals is highest near the light source. Molecules of 2-fluorotoluene near the light are rapidly over-chlorinated into benzotrichlorides before molecules in the center of the flask are even monochlorinated. By forcing the reaction through a micro-capillary (Flow Chemistry), every molecule experiences the exact same photon flux and residence time, drastically tightening the product distribution curve[3].
Why must POCl₃ be rigorously removed in Route B? Phosphoryl chloride (POCl₃) is not just a waste product; it is a reactive Lewis acid. If trace amounts of POCl₃ are left in the final 2-fluorobenzal chloride product during storage, it can catalyze the hydrolysis of the gem-dichloride back into 2-fluorobenzaldehyde upon exposure to atmospheric moisture. Rigorous fractional distillation is non-negotiable to ensure the chemical stability of the final product.
References
Sources
- 1. 2-FLUOROBENZAL CHLORIDE price,buy 2-FLUOROBENZAL CHLORIDE - chemicalbook [chemicalbook.com]
- 2. 2-FLUOROBENZAL CHLORIDE | 320-65-0 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BENZAL CHLORIDE | 98-87-3 [amp.chemicalbook.com]
- 5. Benzaldehyde Reacts with PCl5 to Form Benzal Chloride [prepp.in]
- 6. testbook.com [testbook.com]
- 7. vapourtec.com [vapourtec.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluorobenzaldehyde
For the modern researcher, chemist, or drug development professional, the synthesis of novel compounds is only one part of the equation. Responsible chemical stewardship, particularly the safe and compliant disposal of reagents and byproducts, is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluorobenzaldehyde, grounding every recommendation in the principles of chemical safety and regulatory compliance.
A preliminary note on nomenclature: This guide addresses the disposal of 2-Fluorobenzaldehyde. The term "2-Fluorobenzaldehyde chloride" is chemically ambiguous. It is presumed that the intended substance is 2-Fluorobenzaldehyde, as the addition of "chloride" does not correspond to a standard, stable derivative in this context. If your waste stream contains chlorinated solvents or byproducts, the disposal protocol outlined below for halogenated waste remains appropriate.
Foundational Safety & Hazard Assessment: Why This Protocol is Essential
2-Fluorobenzaldehyde is a versatile intermediate in organic synthesis, but its utility is matched by its potential hazards.[1][2] Understanding these hazards is the first step in ensuring safe handling and disposal. It is classified as a hazardous substance for several key reasons[3][4][5]:
-
Flammability: It is a flammable liquid and its vapor can form explosive mixtures with air.[3][4][6] Therefore, all handling and disposal procedures must be conducted away from ignition sources.
-
Irritant Properties: The compound is irritating to the skin, eyes, and respiratory system.[3][4][5][6] Prolonged or repeated exposure can lead to more severe health effects, including respiratory complications.[3]
-
Toxicity: Ingestion can be harmful, and aspiration of the liquid into the lungs may cause chemical pneumonitis.[3]
Given these properties, indiscriminate disposal (e.g., down the drain) is not only a violation of regulatory standards but also poses a significant risk to environmental and public health.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2-Fluorobenzaldehyde for any purpose, including disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes and irritating vapors that can cause serious eye damage.[4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. | Prevents skin contact, which can cause irritation and potential sensitization.[3][5] |
| Body Protection | A flame-retardant lab coat is essential. For larger quantities or potential for splashing, a PVC apron is recommended. | Protects against accidental spills and splashes.[3][4] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the inhalation of harmful and irritating vapors.[3][4][5] In the event of a large spill, a full-face respirator may be necessary.[5] |
Waste Segregation & Collection: The Core of Compliant Disposal
The principle of "cradle-to-grave" responsibility for hazardous waste, as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), begins with proper segregation at the point of generation.[8]
Step-by-Step Collection Protocol:
-
Designate a Waste Container:
-
Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
The label must read "Hazardous Waste" and clearly identify the contents: "2-Fluorobenzaldehyde." If mixed with solvents, list all components and their approximate percentages.
-
-
Segregate as Halogenated Organic Waste:
-
2-Fluorobenzaldehyde contains a carbon-halogen (C-F) bond. As such, it must be disposed of in a waste stream designated for halogenated organic compounds .[9][10]
-
Crucially, do not mix non-halogenated waste with this stream. Doing so unnecessarily classifies the entire volume as halogenated waste, significantly increasing disposal costs and regulatory burden.[7]
-
-
Avoid Incompatibilities:
-
Ensure that the designated waste container does not contain, and is not used for, materials incompatible with 2-Fluorobenzaldehyde. These include:
-
Mixing with incompatible materials can lead to vigorous, exothermic reactions, posing a significant safety hazard.
-
-
Container Management:
Spill Management: An Emergency Protocol
In the event of a spill, immediate and correct action is critical to mitigate risks.
-
Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Remove Ignition Sources: Immediately extinguish any open flames and turn off any spark-producing equipment.[3][5]
-
Ventilate: Ensure the area is well-ventilated, preferably by working within a fume hood.
-
Contain and Absorb:
-
Dispose of Cleanup Materials: The absorbent material and any contaminated items (e.g., gloves) are now considered hazardous waste. Place them in the designated halogenated organic waste container for disposal.
-
Decontaminate: Clean the spill area with soap and water, collecting the wash water for disposal if necessary. Do not allow wash water to enter drains.[3]
Final Disposal Pathway: From Your Lab to Final Treatment
The ultimate disposal of 2-Fluorobenzaldehyde is a regulated process that must be handled by a licensed hazardous waste management facility.[3][12]
The logical flow for this process is as follows:
Your institution's Environmental Health & Safety (EH&S) department will coordinate the pickup and transport of the waste. The most common and environmentally preferred methods of disposal for this type of chemical are:
-
Incineration: Controlled combustion in a licensed hazardous waste incinerator, often after mixing with a suitable combustible solvent.[3] This is the preferred method as it destroys the chemical structure.
-
Secure Landfill: Burial in a specially designed and licensed landfill for chemical waste.[3]
Under no circumstances should you attempt to dispose of this chemical through standard municipal waste or sewer systems.[7][12]
By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible scientific practice and environmental stewardship.
References
-
o-Fluorobenzaldehyde . PubChem, National Institutes of Health. [Link]
-
2-Fluorobenzaldehyde - Hazard Genotoxicity . U.S. Environmental Protection Agency. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]
-
Chemical Waste Management: Combining Compatible Used Organic Solvents . University of Louisville. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . eCFR. [Link]
-
Regulatory and Guidance Information by Topic: Waste . U.S. Environmental Protection Agency. [Link]
-
EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. o-Fluorobenzaldehyde | C7H5FO | CID 67970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. 2-Fluorobenzaldehyde(446-52-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. epa.gov [epa.gov]
- 9. louisville.edu [louisville.edu]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 2-Fluorobenzaldehyde chloride
Introduction & Chemical Profile
2-Fluorobenzaldehyde chloride (CAS 320-65-0)—formally known as 1-(dichloromethyl)-2-fluorobenzene or 2-fluorobenzal chloride—is a highly reactive electrophilic building block widely used in pharmaceutical synthesis and drug development (1[1], 2[2]). Due to its geminal dichloride functional group, this compound presents severe acute hazards, including extreme corrosivity, lachrymatory (tear-producing) effects, and acute moisture sensitivity (3[3]).
This guide provides researchers with a self-validating, mechanistic approach to operational handling, PPE selection, and disposal, ensuring laboratory safety through a deep understanding of the chemical's underlying behavior.
Mechanistic Hazard Profile (The "Why")
Understanding the chemical reactivity of 2-Fluorobenzaldehyde chloride is the foundation of safe handling. The primary hazard stems from its susceptibility to hydrolysis. Upon contact with ambient atmospheric moisture, respiratory tracts, or ocular fluid, the geminal dichloride group undergoes rapid hydrolysis to yield 2-fluorobenzaldehyde and two equivalents of hydrogen chloride (HCl) gas .
-
The Causality of the Hazard: The exothermic release of HCl gas is the primary driver of the compound's severe tissue damage and lachrymatory effects. If moisture is introduced into a sealed storage vessel, the continuous generation of HCl gas will rapidly pressurize the container, creating a severe explosion and chemical spray hazard.
Quantitative Hazard & Physical Data
| Property | Value | Operational Safety Implication |
| CAS Number | 320-65-0 | Primary identifier for SDS cross-referencing and inventory management (). |
| Boiling Point | ~224 °C | Low volatility at room temperature, but heating generates highly toxic, corrosive aerosols (1[1]). |
| Flash Point | 79.2 °C | Combustible liquid; must be kept away from open ignition sources and handled with spark-proof tools (1[1]). |
| Density | 1.3 g/cm³ | Heavier than water; biphasic quench reactions require vigorous stirring to ensure complete neutralization (1[1]). |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory PPE. The selection below is dictated by the specific permeation and reactive properties of halogenated aromatics.
| PPE Category | Recommended Specification | Mechanistic Causality |
| Hand Protection | Butyl rubber or Viton™ (fluoroelastomer) gloves (≥0.5 mm thickness). | Halogenated organic compounds rapidly permeate standard nitrile or latex. Butyl rubber provides superior chemical resistance against the non-polar aromatic ring and chlorinated functional groups, preventing severe dermal burns (3[3]). |
| Eye/Face Protection | Tight-fitting chemical splash goggles paired with an 8-inch polycarbonate face shield. | 2-Fluorobenzaldehyde chloride is a potent lachrymator. Goggles isolate the ocular mucosa from HCl gas generated by ambient moisture, while the face shield protects against corrosive liquid splashes (3[3]). |
| Body Protection | Tychem® 2000 (or equivalent) chemical-resistant lab coat/apron. | Prevents systemic exposure and deep tissue damage caused by the compound's highly corrosive nature upon skin contact (2[2]). |
| Respiratory Protection | NIOSH-approved full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. | Required only if handling outside a certified fume hood or during a spill. Protects against both the primary organic vapor and the secondary hydrogen chloride (HCl) acid gas formed via hydrolysis (3[3]). |
Experimental Protocol: Safe Handling & Transfer
Workflow for the safe handling and transfer of moisture-sensitive 2-Fluorobenzaldehyde chloride.
Step-by-Step Methodology
-
Environmental Preparation: Conduct all operations inside a certified chemical fume hood.
-
Self-Validation: Verify the fume hood monitor displays a face velocity of ≥100 feet per minute (fpm) before opening the chemical container. A piece of Kimwipe taped to the sash should actively pull inward.
-
-
Inert Atmosphere Setup: Purge the reaction vessel with an inert gas (Nitrogen or Argon) using a Schlenk line.
-
Causality: Excluding atmospheric moisture prevents the premature hydrolysis of the geminal dichloride group, ensuring reagent integrity and preventing the buildup of pressurized HCl gas.
-
-
Chemical Transfer: Transfer the liquid using a dry, gas-tight glass syringe equipped with a stainless steel needle. Do not pour the liquid directly.
-
Causality: Pouring increases the surface area exposed to ambient humidity, accelerating toxic gas release. Syringe transfer maintains a closed, moisture-free system.
-
-
Post-Operation Decontamination: Rinse all syringes and glassware with a non-protic solvent (e.g., dry dichloromethane) followed by quenching in a mildly basic aqueous solution (e.g., 5% NaHCO₃).
-
Self-Validation: The absence of bubbling (CO₂ evolution) in the basic quench bath confirms that all residual acid has been fully neutralized.
-
Spill Response & Disposal Plan
Decision matrix and procedural logic for 2-Fluorobenzaldehyde chloride spill response.
Step-by-Step Methodology
-
Assessment & Evacuation: Immediately evacuate personnel from the immediate area.
-
Causality: The high vapor pressure of the generated HCl gas can quickly exceed permissible exposure limits (PEL) in a localized area.
-
-
Containment: Don full spill-response PPE (OV/AG Respirator, Butyl gloves). Surround the spill perimeter with an inert, inorganic absorbent such as dry sand or vermiculite.
-
Causality: Combustible absorbents (like sawdust or paper towels) must be avoided as the exothermic hydrolysis reaction can generate localized heat, posing a fire risk.
-
-
Neutralization: Carefully broadcast solid sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃) over the absorbed spill.
-
Self-Validation: The reaction between the basic powder and the acidic hydrolysate will produce CO₂ gas. The complete cessation of effervescence (bubbling) serves as a visual, self-validating indicator that the spill has been safely neutralized.
-
-
Disposal: Sweep the neutralized mixture using non-sparking tools into a chemically compatible, sealable high-density polyethylene (HDPE) container. Label as "Hazardous Waste: Halogenated Organic / Corrosive".
Emergency First Aid Procedures
Due to the rapid onset of chemical burns, immediate action is critical (3[3]):
-
Skin Contact: Flush with copious amounts of water for at least 15 minutes using a safety shower. Remove contaminated clothing immediately. Do not attempt to neutralize the skin with chemicals.
-
Eye Contact: Immediate irrigation with an eyewash station for 15 minutes, holding eyelids open. Seek ophthalmological care immediately to assess for corneal burn damage.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.
References
-
1-(dichloromethyl)-2-fluorobenzene - PINPOOLS . PINPOOLS. 1
-
320-65-0 Cas No. | 2-Fluorobenzal chloride . Apollo Scientific. 2
-
SAFETY DATA SHEET - Thermo Fisher Scientific . Thermo Fisher Scientific. 3
-
320-65-0 | Sigma-Aldrich . Merck / Sigma-Aldrich.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
